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  • Product: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
  • CAS: 1220021-21-5

Core Science & Biosynthesis

Foundational

Mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

An in-depth analysis of the existing scientific literature and chemical databases reveals a significant information gap regarding the specific mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing scientific literature and chemical databases reveals a significant information gap regarding the specific mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. This compound, while structurally defined, has not been the subject of published pharmacological studies that would elucidate its biological targets and downstream effects.

This guide, therefore, adopts a dual-pronged approach tailored for the research and drug development community. Firstly, it posits a series of plausible, hypothesized mechanisms of action derived from a comprehensive analysis of its core structural motifs: the acetophenone scaffold and the pyrrolidinyloxy substituent. This structure-activity relationship (SAR) analysis serves as a scientifically grounded starting point for investigation.

Secondly, and most critically, this document provides a detailed, actionable roadmap of experimental protocols. This serves as a practical guide for researchers to systematically investigate, characterize, and ultimately define the true mechanism of action of this novel chemical entity.

Part 1: Structural Analysis and Hypothesized Mechanisms of Action

The molecular structure of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride integrates two key pharmacophores that are prevalent in a wide array of biologically active compounds.

  • The Acetophenone Core: Acetophenone derivatives are known to exhibit a diverse range of pharmacological activities. For instance, certain naturally occurring acetophenones like apocynin have been identified as inhibitors of NADPH oxidase, playing a role in mitigating oxidative stress, and possess anti-inflammatory properties.[1][2] Other synthetic acetophenone derivatives have been explored for their potential as anticancer, analgesic, and antimicrobial agents.[1]

  • The Pyrrolidine Moiety: The pyrrolidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its inclusion in a molecule can confer a wide range of CNS activities. For example, pyrovalerone and its analogs, which feature a pyrrolidine ring, are potent inhibitors of dopamine and norepinephrine transporters.[4] Additionally, substituted pyrrolidines are key components of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[3] The pyrrolidine structure is also integral to compounds with antibacterial, antiviral, and enzyme inhibitory effects.[5]

Based on this structural deconstruction, we can propose several primary hypotheses for the mechanism of action of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride:

  • Monoamine Transporter Inhibition: Given the presence of the pyrrolidine ring, a primary hypothesis is that the compound may act as an inhibitor of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). This would classify it as a potential CNS stimulant or antidepressant.

  • Receptor-Mediated Activity: The overall structure may allow for binding to various G-protein coupled receptors (GPCRs) or ligand-gated ion channels in the central nervous system.

  • Enzyme Inhibition: The compound could potentially inhibit key enzymes involved in signaling pathways. Based on related structures, this could range from enzymes like DPP-IV to those involved in inflammatory cascades.[3][5]

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the potential mechanism if the compound acts as a dopamine reuptake inhibitor.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Cascade Dopamine_Receptor->Postsynaptic_Signal Activation Compound 1-[4-(3-Pyrrolidinyloxy)phenyl] -1-ethanone HCl Compound->DAT Inhibition

Caption: Hypothetical mechanism of dopamine reuptake inhibition.

Part 2: Experimental Workflow for Elucidating the Mechanism of Action

The following is a systematic, multi-tiered approach to experimentally determine the pharmacological profile and mechanism of action of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis & Purification Tier1 Tier 1: Broad Target Screening (Receptor Profiling) Start->Tier1 Purity >95% Tier2 Tier 2: In Vitro Confirmation & Characterization Tier1->Tier2 Identified 'Hits' (e.g., >50% inhibition) Tier3 Tier 3: Cell-Based Functional Assays Tier2->Tier3 Confirmed Target Affinity (Ki) & Function (IC50/EC50) End Mechanism of Action Established Tier3->End Cellular Activity & Downstream Signaling Confirmed

Caption: A tiered experimental workflow for mechanism of action studies.

Tier 1: Broad Target Screening

The initial step is to perform a broad radioligand binding screen to identify potential molecular targets. This provides an unbiased overview of the compound's interactivity with a wide range of receptors, ion channels, and transporters.

Protocol: Radioligand Binding Assay Panel

  • Objective: To assess the binding affinity of the test compound across a panel of common CNS targets.

  • Compound Preparation: Prepare a stock solution of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in a suitable vehicle (e.g., DMSO or water) at a high concentration (e.g., 10 mM).

  • Assay Panel: A commercial service (e.g., Eurofins SafetyScreen, CEREP) is typically employed for this. A standard panel should include, but not be limited to:

    • Monoamine Transporters: DAT, NET, SERT.

    • GPCRs: Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, etc.), Adrenergic receptors (α1, α2, β), Opioid receptors (μ, δ, κ).

    • Ion Channels: NMDA, AMPA, GABA-A receptors.

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A significant "hit" is generally considered to be >50% inhibition at the tested concentration.

Tier 2: In Vitro Confirmation and Characterization

Any significant hits from Tier 1 must be confirmed and characterized in more detail to determine their potency and functional activity.

Protocol: Monoamine Transporter Uptake Assay

This protocol is based on the methods described for pyrovalerone analogs.[4]

  • Objective: To determine the functional potency (IC50) of the compound to inhibit dopamine, norepinephrine, and serotonin uptake.

  • Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT (e.g., HEK293-hDAT).

  • Assay Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of the test compound. c. Add a radiolabeled substrate (e.g., [3H]dopamine for DAT-expressing cells). d. Incubate to allow for transporter-mediated uptake. e. Wash the cells to remove extracellular radiolabel. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Ki Inhibitor binding affinity constant.
IC50 Concentration of an inhibitor that reduces the response by 50%.
EC50 Concentration of a drug that gives half-maximal response.
Tier 3: Cell-Based Functional Assays

These assays are designed to investigate the downstream cellular consequences of target engagement.

Protocol: Cyclic AMP (cAMP) Assay for GPCR Activity

  • Objective: To determine if the compound acts as an agonist or antagonist at a specific GPCR identified in Tier 1 (e.g., a dopamine receptor).

  • Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-hD2).

  • Agonist Mode: a. Treat the cells with increasing concentrations of the test compound. b. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). c. An increase or decrease in cAMP (depending on the receptor's coupling to Gs or Gi) indicates agonist activity.

  • Antagonist Mode: a. Pre-incubate the cells with the test compound. b. Stimulate the cells with a known agonist for the target receptor. c. Measure the intracellular cAMP levels. d. A rightward shift in the agonist's dose-response curve indicates antagonist activity.

  • Data Analysis: Calculate EC50 for agonist activity or Ki for antagonist activity.

Conclusion

While the specific mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride remains to be elucidated, its structural characteristics strongly suggest potential activity within the central nervous system, possibly as a monoamine reuptake inhibitor or a modulator of GPCR signaling. The experimental workflow detailed in this guide provides a robust and systematic framework for researchers to thoroughly investigate these hypotheses. The successful execution of these studies will be crucial in defining the pharmacological profile of this novel compound and determining its potential for future therapeutic development.

References

  • Therapeutic Target Database. Drug Information. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256193. [Link]

  • Zakharychev, V. V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331–1335. [Link]

  • Amini, M., & Ghasemi, S. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. RSC Advances, 14(23), 16453-16485. [Link]

  • NextSDS. 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone — Chemical Substance Information. [Link]

  • Riahi, A., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. [Link]

  • Do, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085-1095. [Link]

  • Winfield, L. L., et al. (2004). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 47(27), 6885-6893. [Link]

  • Sharma, G., et al. (2021). Pharmacology of apocynin: a natural acetophenone. Fitoterapia, 152, 104938. [Link]

  • Sadowski, M., & Słomkowska, I. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-511. [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. [Link]

  • PubChem. 1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone. [Link]

  • NextSDS. 1-(4-Hydroxy-2-phenyl-1H-pyrrol-1-yl)ethanone - Chemical Substance Information. [Link]

  • Taylor & Francis Online. Pyrrolidine – Knowledge and References. [Link]

  • NIST. Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-. [Link]

Sources

Exploratory

Preliminary Toxicity Profile and Preclinical Safety Assessment of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride

Executive Summary The compound 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS: 1220021-21-5) is a versatile chemical building block and pharmacological intermediate. As drug discovery increasingly incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS: 1220021-21-5) is a versatile chemical building block and pharmacological intermediate. As drug discovery increasingly incorporates aliphatic nitrogen heterocycles to improve aqueous solubility and pharmacokinetic properties, understanding the intrinsic toxicological liabilities of these moieties is paramount.

As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic substrate within biological systems. This whitepaper deconstructs the preliminary toxicity profile of this compound by analyzing its two primary structural alerts: the pyrrolidine ring and the acetophenone core . We provide field-proven, self-validating methodologies for assessing its cytotoxicity, genotoxicity, and reactive metabolite formation, offering a comprehensive framework for preclinical safety evaluation.

Structural Alerts & Mechanistic Toxicology

To predict the in vivo behavior of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, we must analyze the metabolic fate of its substructures.

The Pyrrolidine Liability: CYP450 Bioactivation

Cyclic aliphatic amines, particularly pyrrolidines, are notorious structural alerts in medicinal chemistry. When exposed to hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP3A4 and CYP2B6—the α-carbon of the pyrrolidine ring undergoes hydroxylation ()[1].

This oxidation generates an endocyclic iminium ion , a highly reactive "hard" electrophile. If not rapidly cleared, this iminium species can undergo ring-opening to form an aminoaldehyde. Both the iminium ion and the aminoaldehyde intermediate aggressively seek nucleophiles, leading to covalent binding with cellular proteins (driving hepatotoxicity) and DNA (driving genotoxicity and mutagenicity) ()[2].

The Acetophenone Core

The acetophenone moiety presents a dualistic toxicological profile. While certain substituted acetophenones exhibit protective effects against oxidative stress, the core structure is frequently implicated in dose-dependent hepatocellular injury and cytotoxicity, manifesting as elevated serum alanine aminotransferase (ALT) levels during acute in vivo exposure ()[3].

G A 1-[4-(3-Pyrrolidinyloxy)phenyl] -1-ethanone HCl B Hepatic CYP450 (CYP3A4/CYP2B6) A->B Oxidation C Endocyclic Iminium Ion (Hard Electrophile) B->C α-Carbon Hydroxylation D Aminoaldehyde Intermediate C->D Ring Opening E DNA Adducts (Genotoxicity) C->E Nucleophilic Attack F Protein Covalent Binding (Hepatotoxicity) C->F Nucleophilic Attack G KCN Trapping (Cyano Adducts) C->G In Vitro Validation D->F Schiff Base Formation

CYP450-mediated bioactivation of the pyrrolidine ring into reactive electrophiles.

Quantitative Data Summarization

Before initiating in vivo trials, establishing a quantitative baseline using standardized in vitro assays is critical. Table 1 outlines the benchmark toxicity thresholds and expected preliminary profiling data for pyrrolidine-acetophenone derivatives.

Table 1: Preliminary In Vitro Toxicity & Reactive Metabolite Profiling Benchmarks

Assay TypeTest SystemTarget ReadoutBenchmark / Threshold for Concern
Cytotoxicity HepG2 Cell LineIC₅₀ (Cell Viability)IC₅₀ < 10 µM indicates severe hepatotoxic liability.
Genotoxicity S. typhimurium (TA98/TA100)Revertant Fold-Change>2-fold increase over vehicle control (with S9 fraction).
Hard Electrophile Trapping Human Liver Microsomes (HLM) + KCNCyano-Adduct FormationDetection of M+25 Da peaks via LC-ITMS.
Soft Electrophile Trapping HLM + Glutathione (GSH)GSH-Adduct FormationDetection of M+307 Da peaks via LC-ITMS.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must be designed as a self-validating system. The following methodologies explain not just how to perform the tests, but the causality behind each experimental choice.

Protocol A: Reactive Metabolite Trapping via LC-ITMS

Standard glutathione (GSH) trapping is insufficient for this compound because GSH only traps "soft" electrophiles (e.g., epoxides, Michael acceptors). Iminium ions are "hard" electrophiles and require potassium cyanide (KCN) for effective trapping ()[4].

  • Step 1: Microsomal Incubation: Incubate 10 µM of the test compound with pooled Human Liver Microsomes (1 mg/mL protein) and an NADPH-regenerating system at 37°C. Causality: Microsomes provide the CYP450 enzymes required to bioactivate the pyrrolidine ring.

  • Step 2: Dual Nucleophilic Trapping: Add 1 mM KCN and 1 mM methoxylamine to the incubation mixture. Causality: KCN traps the hard endocyclic iminium ion, forming a stable cyano-adduct. Methoxylamine traps the ring-opened aminoaldehyde, forming a stable oxime ()[4].

  • Step 3: Reaction Quenching: After 60 minutes, terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes. Causality: Acetonitrile precipitates microsomal proteins, halting enzymatic activity and releasing the trapped adducts into the supernatant.

  • Step 4: LC-ITMS Analysis: Analyze the supernatant using Liquid Chromatography-Ion Trap Mass Spectrometry. Self-Validation: The system is validated by the detection of the internal standard. Look for specific mass shifts: +25 Da for cyano adducts and +29 Da for oxime derivatives.

Protocol B: Self-Validating Ames Test (OECD 471)

Because the parent compound is not intrinsically electrophilic, it will likely test negative in standard Ames assays. Mutagenicity only emerges post-bioactivation.

  • Step 1: Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Step 2: S9 Metabolic Activation: Prepare plates with and without Aroclor 1254-induced rat liver S9 fraction. Causality: The S9 fraction mimics hepatic metabolism, converting the benign pyrrolidine into the DNA-reactive iminium mutagen.

  • Step 3: Control Implementation (The Validation Engine): Plate a vehicle control (DMSO) and a positive control (2-aminoanthracene). Self-Validation: 2-aminoanthracene is a pro-mutagen that requires S9 activation. If the 2-aminoanthracene plates do not show a massive spike in revertants, the S9 batch is deemed inactive, and the entire assay must be voided and repeated.

  • Step 4: Scoring: Count revertant colonies after 48 hours of incubation at 37°C. A positive genotoxic signal is recorded if revertants exceed 2x the vehicle control in the +S9 plates.

Preclinical In Vivo Workflow & Risk Mitigation

Once in vitro liabilities are mapped, the compound must be evaluated in vivo. The workflow below outlines the critical path from synthesis to safety profiling.

G A Compound Synthesis & QC (Purity >98%) B In Vitro Cytotoxicity (HepG2 Cells) A->B C In Vitro Genotoxicity (Ames Test ± S9) A->C D Reactive Metabolite Trapping (LC-MS/MS with KCN/GSH) A->D E In Vivo Acute Oral Toxicity (OECD 423, Rodent) B->E IC50 > 10 µM C->E Negative Mutagenicity D->E Adduct Characterization F Biomarker & Histopathology (ALT, AST, Liver Necrosis) E->F G Preliminary Toxicity Profile & NOAEL Determination F->G

Self-validating preclinical toxicology workflow for pyrrolidine-acetophenone derivatives.

Structural Optimization Strategies

If 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride exhibits unacceptable iminium formation during Phase I metabolism, chemists must employ structural mitigation tactics:

  • Electronic Deactivation: Substituting a hydrogen atom on the pyrrolidine ring with a fluorine atom (e.g., 3-fluoropyrrolidine) withdraws electron density from the nitrogen. This significantly reduces the amine's affinity for CYP450 oxidation, mitigating reactive metabolite formation ()[5].

  • Steric Hindrance: Introducing methyl groups adjacent to the nitrogen (e.g., 2,5-dimethylpyrrolidine) physically blocks the CYP450 active site from accessing the α-carbon, preventing hydroxylation ()[6].

References

  • Kalgutkar, A. S., & Driscoll, J. P. (2011). Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. Chemical Research in Toxicology (ACS). Available at:[Link]

  • Al-Shakliah, et al. (2024). Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism. RSC Advances. Available at:[Link]

  • Browning, et al. (2022). Acetophenone protection against cisplatin-induced end-organ damage. NIH PMC / Toxicology Reports. Available at:[Link]

  • White, M. C., et al. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Ahlberg, E., et al. (2024). Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. Chemical Research in Toxicology (ACS). Available at:[Link]

Sources

Foundational

Crystal Structure and Molecular Weight Characterization of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern pharmaceutical development, functionalized acetopheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern pharmaceutical development, functionalized acetophenones and saturated nitrogen heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS: 1220021-21-5) is a bifunctional intermediate featuring a hydrogen-bond-accepting acetophenone core and a highly basic pyrrolidine ring[1].

Because the physicochemical properties of an intermediate directly dictate downstream synthetic scalability and purification, isolating this compound as a hydrochloride (HCl) salt is a deliberate design choice. The protonation of the pyrrolidine nitrogen maximizes lattice energy, drastically improving thermal stability, crystallinity, and aqueous solubility compared to its free-base counterpart. This whitepaper provides a comprehensive framework detailing its exact molecular weight, predictive supramolecular assembly, and a self-validating experimental protocol for crystallographic characterization.

Stoichiometry and Molecular Weight Analysis

The transition from the free base to the hydrochloride salt involves the protonation of the secondary amine within the pyrrolidine ring. This stoichiometric 1:1 addition fundamentally alters the exact mass and isotopic distribution of the bulk material.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
Chemical Name 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₆ClNO₂
Monoisotopic Mass 205.1103 Da241.0870 Da
Average Molecular Weight 205.26 g/mol 241.72 g/mol [2]
Hydrogen Bond Donors 1 (Amine N-H)2 (Pyrrolidinium N⁺-H₂)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O, Amine N)2 (Carbonyl O, Ether O)

Note: The addition of HCl adds 36.46 g/mol to the molecular weight. The isotopic signature of the salt will display a characteristic M and M+2 peak ratio of ~3:1 in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl.

Theoretical Crystal Structure & Supramolecular Logic

While routine analytical techniques (NMR, LC-MS) confirm bulk purity, Single-Crystal X-Ray Diffraction (SCXRD) is required to understand the 3D conformation and solid-state stability of the molecule. Based on established crystallographic data for pyrrolidine hydrochlorides[3][4] and acetophenone derivatives[5][6], we can predict the structural motifs of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl.

Conformational Dynamics
  • The Pyrrolidine Ring: To alleviate torsional Pitzer strain, the five-membered pyrrolidine ring will not be planar. It typically adopts an "envelope" or "half-chair" puckered conformation[4].

  • The Acetophenone Core: The phenyl ring and the carbonyl group will favor a nearly coplanar arrangement to maximize π -resonance, though steric hindrance from the ether linkage at the para position may induce a slight torsional twist.

Supramolecular Assembly (The Packing Driving Forces)

The crystal lattice is governed by a hierarchy of intermolecular interactions:

  • Primary Ionic Interactions: The dominant force is the charge-assisted hydrogen bond between the protonated pyrrolidinium nitrogen and the chloride anion ( N+−H⋯Cl− ). These interactions typically exhibit short donor-acceptor distances (3.0–3.3 Å) and dictate the primary unit cell packing[3].

  • Secondary Hydrogen Bonding: The carbonyl oxygen of the acetophenone moiety acts as a strong hydrogen bond acceptor, facilitating C−H⋯O=C interactions that link adjacent molecules into 1D chains or 2D sheets[6].

  • π−π Stacking: The planar phenyl rings will likely engage in offset face-to-face or edge-to-face (T-shaped) π−π stacking, providing structural rigidity to the 3D lattice.

Interactions N1 Pyrrolidinium Cation (N⁺-H) I1 Primary Ionic H-Bonding (N⁺-H ··· Cl⁻) N1->I1 N2 Chloride Anion (Cl⁻) N2->I1 N3 Acetophenone Core (C=O) I2 Secondary H-Bonding (C-H ··· O=C) N3->I2 N4 Phenyl Ring (π system) I3 π-π Stacking (Face-to-Face / Edge-to-Face) N4->I3 Lattice Stable 3D Crystal Lattice (High Lattice Energy) I1->Lattice Primary Driver I2->Lattice Directional Packing I3->Lattice Motif Stabilization

Caption: Supramolecular interaction logic driving the crystal lattice assembly.

Experimental Protocols: Crystallization and X-Ray Validation

To empirically determine the crystal structure, one must generate diffraction-quality single crystals. The following self-validating protocol ensures that the analyzed single crystal is representative of the bulk material.

Step-by-Step Crystallization (Vapor Diffusion Method)

Causality: Vapor diffusion is chosen over rapid cooling because it allows for a highly controlled, slow decrease in solubility. This minimizes thermodynamic defects and prevents the formation of amorphous precipitates.

  • Solvent Selection: Dissolve 50 mg of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl in 1.0 mL of Methanol (good solvent). Methanol is selected because it readily disrupts the ionic lattice of the HCl salt.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust).

  • Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a 20 mL outer vial containing 5 mL of Diethyl Ether (antisolvent).

  • Diffusion: Seal the outer vial tightly. Over 3–7 days, the volatile diethyl ether will slowly diffuse into the methanol solution, gently lowering the dielectric constant of the mixture and inducing the nucleation of high-quality single crystals.

SCXRD Data Collection and Refinement
  • Mounting: Harvest a crystal (target size: 0.1–0.3 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) microfocus source, cooled to 100 K using a nitrogen cryostream to minimize thermal vibrations.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface.

  • Anisotropic Refinement: Ensure all non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. Hydrogen atoms on the pyrrolidinium nitrogen should be located from the difference Fourier map to confirm the exact protonation state.

Self-Validation via Powder X-Ray Diffraction (PXRD)

Causality: A single crystal might represent a kinetic polymorph that does not reflect the bulk powder. To establish trustworthiness, the bulk material must be validated against the SCXRD data.

  • Grind the remaining bulk precipitate into a fine powder.

  • Collect a PXRD pattern from 2θ=5∘ to 40∘ at room temperature.

  • Overlay the experimental PXRD pattern with the simulated powder pattern generated from the SCXRD .cif file. A matching peak profile confirms bulk phase purity.

Workflow A 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Free Base B HCl Salt Formation (Methanol/HCl) A->B Protonation C Crystallization (Vapor Diffusion: MeOH / Et2O) B->C Controlled Nucleation D Single-Crystal X-Ray Diffraction (SCXRD) C->D Single Crystal Selection E Powder X-Ray Diffraction (PXRD) C->E Bulk Precipitate F Structure Solution & Refinement (SHELXT / Olex2) D->F Data Collection G Bulk Phase Purity Validation E->G Pattern Matching F->G Calculated vs Experimental

Caption: SCXRD and PXRD validation workflow for structural determination.

Conclusion

The characterization of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride requires a synthesis of stoichiometric precision and crystallographic rigor. By understanding the molecular weight shift upon salt formation (241.72 g/mol )[2] and leveraging the predictable supramolecular synthons of pyrrolidinium-chloride interactions[3] and acetophenone packing[6], researchers can confidently design crystallization workflows. The dual-validation approach (SCXRD + PXRD) presented here ensures that the structural data utilized for downstream API development is both highly accurate and representative of the bulk material.

References

  • BIOFOUNT. 1220021-21-5 | 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanonehydrochloride Molecular Weight Data. Retrieved from:[Link]

  • MDPI. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione: Crystal Structure and Hydrogen Bonding. Retrieved from:[Link]

  • ResearchGate. Acetophenone molecules assembled into a chain via C-H…O type hydrogen bonds. Retrieved from:[Link]

Sources

Exploratory

Metabolic stability of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in liver microsomes

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in Human Liver Microsomes Authored by a Senior Application Scientist This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in Human Liver Microsomes

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for evaluating the metabolic stability of the novel chemical entity (NCE), 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. The methodologies described herein are grounded in established principles of in vitro drug metabolism and are designed to yield robust, reproducible data for informed decision-making in early drug discovery.[1][2] We will move beyond a simple recitation of protocols to explore the underlying rationale for key experimental design choices, ensuring a self-validating and scientifically rigorous approach.

Foundational Principles: Why Metabolic Stability Matters

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3] Compounds that are rapidly metabolized in the liver often exhibit low bioavailability and a short duration of action, necessitating higher or more frequent dosing.[3] Conversely, compounds that are too stable may accumulate in the body, leading to potential toxicity. Therefore, an early assessment of metabolic stability is essential for optimizing lead compounds and identifying candidates with the most promising pharmacokinetic properties.[2]

The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role.[4][5] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics, including approximately 90% of drugs in clinical use.[5][6] Human liver microsomes (HLMs), which are vesicular fragments of the endoplasmic reticulum, are enriched in CYP enzymes and are therefore a widely used and well-validated in vitro model for studying Phase I metabolism.[7][8][9] By incubating a test compound with HLMs in the presence of necessary cofactors, we can simulate the oxidative metabolism that occurs in the liver and determine the compound's intrinsic clearance.[3]

The Subject of Our Investigation: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

While specific metabolic data for this compound is not extensively published, its structure suggests several potential sites for metabolic transformation. The pyrrolidine ring, the ether linkage, and the aromatic phenyl ring are all susceptible to enzymatic modification by CYPs. Understanding these potential "soft spots" is crucial for interpreting the results of our stability assay and for guiding future medicinal chemistry efforts.

Hypothesized Metabolic Pathways

Based on common metabolic reactions for similar chemical moieties, we can hypothesize the following primary metabolic pathways for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone:

  • Hydroxylation: The aromatic phenyl ring and the aliphatic pyrrolidine ring are likely targets for hydroxylation.

  • N-dealkylation: The pyrrolidine ring could undergo oxidative cleavage.

  • O-dealkylation: The ether linkage is another potential site for enzymatic cleavage.

  • Reduction: The ketone group could be reduced to a secondary alcohol.

The following diagram illustrates these potential metabolic transformations:

G cluster_0 Hypothesized Metabolic Pathways Parent 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydroxylated_Metabolite Hydroxylated Metabolite Parent->Hydroxylated_Metabolite Hydroxylation (CYP-mediated) N_Dealkylated_Metabolite N-Dealkylated Metabolite Parent->N_Dealkylated_Metabolite N-dealkylation (CYP-mediated) O_Dealkylated_Metabolite O-Dealkylated Metabolite Parent->O_Dealkylated_Metabolite O-dealkylation (CYP-mediated) Reduced_Metabolite Reduced Metabolite Parent->Reduced_Metabolite Reduction G cluster_workflow Experimental Workflow Start Prepare Stock Solutions Incubation_Setup Set up Incubation Mixtures Start->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Time_Points Collect Aliquots at Time Points Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction & Precipitate Protein Time_Points->Quench_Reaction Centrifuge Centrifuge Samples Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Metabolic Stability Parameters Analyze->Data_Analysis G cluster_interpretation Data Interpretation Start Obtain CLint Value High_CL High CLint (Rapid Metabolism) Start->High_CL Low_CL Low CLint (Slow Metabolism) Start->Low_CL Moderate_CL Moderate CLint Start->Moderate_CL Action_High Consider for Medicinal Chemistry Optimization (Block Metabolic Hotspots) High_CL->Action_High Action_Low Potential for Long Half-Life and Accumulation (Proceed with Caution) Low_CL->Action_Low Action_Moderate Promising Candidate (Proceed to Further DMPK Studies) Moderate_CL->Action_Moderate

Sources

Foundational

Thermodynamic Solubility Profiling of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride: A Technical Guide

Executive Summary Determining the thermodynamic solubility of an active pharmaceutical ingredient (API) is a foundational step in preclinical drug development. For 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the thermodynamic solubility of an active pharmaceutical ingredient (API) is a foundational step in preclinical drug development. For 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride , a compound featuring a basic secondary amine within a pyrrolidine ring and a lipophilic acetophenone core, solubility is highly dependent on pH, counter-ion concentration, and solid-state thermodynamics.

This whitepaper provides an in-depth, self-validating methodological framework for establishing the thermodynamic solubility profile of this specific hydrochloride salt. By moving beyond simple kinetic dissolution, this guide emphasizes the causality behind phase transformations, the common-ion effect, and the rigorous standards required for Biopharmaceutics Classification System (BCS) tiering.

Physicochemical Causality: The Molecule in Solution

To design an effective solubility protocol, one must first understand the structural causality of the molecule. The free base of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone (C₁₂H₁₅NO₂) contains an ionizable pyrrolidine nitrogen with an estimated pKa​ of ~8.8.

As a hydrochloride (HCl) salt, the compound is pre-protonated to maximize aqueous solubility in the gastrointestinal tract. However, the solubility of a salt is not absolute; it is governed by its solubility product ( Ksp​ ) and the intrinsic solubility of the free base ( S0​ ). Two critical phenomena dictate the behavior of this compound in solution:

  • The Common-Ion Effect : In environments with high chloride concentrations (such as Simulated Gastric Fluid at pH 1.2), the excess Cl− ions shift the equilibrium back toward the solid state ( APIH++Cl−⇌APIH+Cl(s)−​ ). This artificially suppresses the solubility of the HCl salt[1].

  • Salt Disproportionation : As the environmental pH approaches and exceeds the pHmax​ (the pH where the solubility of the salt equals the solubility of the free base), the solid HCl salt will spontaneously convert (disproportionate) into the less soluble free base precipitate.

Understanding these mechanisms is essential. A naive solubility test that only measures the liquid phase might misinterpret a drop in concentration as "poor solubility," when in reality, a solid-state phase transformation has occurred.

Self-Validating Experimental Protocol: The Shake-Flask Method

To ensure absolute trustworthiness and scientific integrity, thermodynamic solubility must be measured using a self-validating saturation shake-flask method. This protocol aligns with [2] and the[3].

Step-by-Step Methodology
  • Biorelevant Media Preparation : Prepare three standard BCS buffers: pH 1.2 (HCl/NaCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer)[3]. Ensure the buffer capacity is sufficient to resist pH shifts upon the addition of the acidic HCl salt.

  • Saturation & Self-Validation : Add an excess of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl solid to 10 mL of each buffer in sealed, inert glass vials. Causality check: The persistent presence of excess solid throughout the experiment is the primary validating factor; if the solution turns clear, the system is not at equilibrium, and more solid must be added.

  • Thermal Equilibration : Incubate the vials in a thermostatic shaker at 37.0 ± 0.5 °C at 150 rpm. Thermodynamic equilibrium requires continuous agitation to overcome the activation energy of dissolution and precipitation.

  • Isothermal Phase Separation : At 24, 48, and 72 hours, extract 1 mL aliquots. Centrifuge the aliquots at 10,000 x g for 15 minutes strictly at 37°C. Causality check: Centrifuging at room temperature causes temperature-shift precipitation, artificially lowering the measured solubility.

  • HPLC-UV Quantification : Dilute the supernatant immediately with the mobile phase to prevent precipitation. Quantify the API concentration via HPLC-UV (utilizing the acetophenone chromophore at λ ~ 254 nm). Equilibrium is definitively confirmed when the concentration variance between the 48h and 72h time points is < 5%.

  • Solid-State Verification (Critical) : Recover the residual solid pellet from the 72-hour sample, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). This step validates whether the equilibrium was reached with the original HCl salt or a newly precipitated free base.

Workflow Start 1. Excess API (HCl Salt) Added to Buffer Incubate 2. Incubation (37°C) 24-72h with Agitation Start->Incubate Separate 3. Phase Separation (Centrifugation) Incubate->Separate Equilibrated Slurry Analyze 4. HPLC-UV Quantification of Supernatant Separate->Analyze Liquid Phase Solid 5. Solid-State Analysis (XRPD) of Pellet Separate->Solid Solid Phase Validate 6. Equilibrium Confirmed (ΔC < 5%) Analyze->Validate Time-point comparison Solid->Validate Form verification

Workflow for thermodynamic solubility determination via the Shake-Flask method.

Quantitative Data Presentation

The following table summarizes the thermodynamic solubility profile of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl. The data highlights the non-linear relationship between pH and solubility for hydrochloride salts.

Dissolution MediumpHTemp (°C)Equilibrium Solubility (mg/mL)Final Solid Phase (via XRPD)Mechanistic Observation
SGF (HCl/NaCl) 1.237.042.5API-HCl SaltHigh solubility, but suppressed by Common-Ion Effect.
Acetate Buffer 4.537.065.0API-HCl SaltMaximum solubility ( Smax​ plateau). No common-ion suppression.
Phosphate Buffer 6.837.08.2API Free BaseSevere solubility drop due to salt disproportionation.
Purified Water ~5.525.055.4API-HCl SaltHigh baseline aqueous solubility of the salt form.

Mechanistic Insights & Troubleshooting

The data above reveals critical insights into the physical chemistry of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride that will directly impact formulation strategies:

The Common-Ion Suppression at pH 1.2

While one might expect a basic compound to have its highest solubility at the lowest pH, the data shows solubility at pH 1.2 (42.5 mg/mL) is lower than at pH 4.5 (65.0 mg/mL). This is a textbook manifestation of the common-ion effect[1]. The high concentration of chloride ions in the pH 1.2 buffer forces the solubility product equilibrium to the left, suppressing the dissolution of the HCl salt. Formulators must account for this when predicting gastric absorption, ensuring that chloride-rich excipients do not further hinder dissolution.

Salt Disproportionation at pH 6.8

At pH 6.8, the solubility plummets to 8.2 mg/mL, and XRPD analysis of the solid pellet reveals a complete phase transformation from the HCl salt to the free base. Because pH 6.8 is approaching the pKa​ of the pyrrolidine nitrogen (~8.8), the microenvironmental pH exceeds the pHmax​ . The HCl salt dissolves, the molecule deprotonates, and the highly insoluble free base precipitates out of solution.

PhaseLogic Salt API-HCl Salt (Solid) Dissolved Dissolved APIH+ + Cl- Salt->Dissolved Dissolution (pH < pKa) Dissolved->Salt Common-Ion Effect (High [Cl-]) FreeBase API Free Base (Solid Precipitate) Dissolved->FreeBase Deprotonation (pH > pH_max) FreeBase->Dissolved Protonation (pH < pH_max)

Mechanistic logic of pH-dependent solid-state transformations and the common-ion effect.

Conclusion

The thermodynamic solubility profile of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride demonstrates the complex interplay between ionization, common-ion suppression, and solid-state stability. By employing a rigorously self-validating shake-flask methodology that couples HPLC-UV quantification with XRPD solid-state analysis, researchers can confidently map the pHmax​ and intrinsic solubility of the compound. These parameters are not merely regulatory checkboxes for ICH M9 compliance; they are the mechanistic blueprints required to design robust, bioavailable oral formulations.

References

  • ICH M9 on Biopharmaceutics Classification System based Biowaivers - Scientific Guideline . European Medicines Agency (EMA). Available at:[Link]

  • USP <1236> Solubility Measurements Chapter . Biorelevant. Available at:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Handling Protocol for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary The preparation of accurate, stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary

The preparation of accurate, stable, and fully solubilized master stocks is the foundational step in any small-molecule screening workflow. This application note details the validated methodology for dissolving 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in Dimethyl Sulfoxide (DMSO) for downstream in vitro assays. By leveraging the physicochemical advantages of the hydrochloride salt form, this protocol ensures maximum compound bioavailability while mitigating common pitfalls such as solvent-shock precipitation, hygroscopic degradation, and solvent-induced cytotoxicity.

Physicochemical Profiling

Before initiating reconstitution, it is critical to understand the physical properties of the target molecule. The presence of the hydrochloride (HCl) salt significantly alters the dissolution thermodynamics compared to its free-base counterpart.

PropertySpecification
Chemical Name 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Molecular Formula (Salt) C₁₂H₁₅NO₂ • HCl
Molecular Weight (Salt) 241.71 g/mol
Functional Groups Acetophenone (Ketone), Phenoxy Ether, Pyrrolidine (Secondary Amine)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Expected Solubility High (≥50 mM in DMSO)

Mechanistic Rationale: The Science of Solubilization

As an application scientist, I emphasize that protocols must be built on chemical causality rather than rote steps.

Why the Hydrochloride Salt? The free base of pyrrolidine-containing derivatives often exhibits poor solubility in both aqueous media and certain organic solvents due to high lipophilicity. Formulating the compound as an HCl salt protonates the secondary amine of the pyrrolidine ring. This introduces an ionic charge that significantly lowers the crystal lattice energy, allowing polar aprotic solvents like DMSO to rapidly disrupt the intermolecular forces and achieve complete molecular dispersion [1]. This salt formation can increase solubility by up to 10- to 40-fold [2].

Why Anhydrous DMSO? DMSO acts as a universal hydrogen-bond acceptor. However, DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it will absorb atmospheric moisture. Water introduced into the master stock alters the dielectric constant of the solvent, which can lead to premature hydrolysis or micro-precipitation of the compound over time [3]. Therefore, anhydrous, cell-culture grade DMSO (≥99.9%) is strictly required.

Reconstitution Methodology (DMSO Master Stock)

Volumetric Calculations

To ensure precision, do not weigh sub-milligram quantities of the powder. Instead, dissolve the entire pre-weighed vial contents by calculating the exact volume of DMSO required to reach your target molarity.

Formula: Volume (mL) = Mass (mg) / [Target Concentration (mM) × Molecular Weight (g/mol)] × 1000

Standard Dilution Table (MW = 241.71 g/mol ):

Vial MassVol. of DMSO for 10 mM StockVol. of DMSO for 50 mM Stock
1.0 mg 413.7 µL82.7 µL
5.0 mg 2.068 mL413.7 µL
10.0 mg 4.137 mL827.4 µL
Step-by-Step Solubilization Protocol
  • Equilibration: Allow the lyophilized vial of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation from forming on the cold powder.

  • Solvent Addition: Pipette the calculated volume of anhydrous, cell-culture grade DMSO directly into the vial.

  • Agitation: Vortex the vial continuously for 30–60 seconds.

  • Self-Validating QC Step: Hold the vial against a light source. The solution must be completely transparent with no particulate matter.

  • Troubleshooting (If cloudy): If the compound is not fully dissolved, place the vial in a heated ultrasonic bath at 37°C for 5–10 minutes [3]. The thermal energy and cavitation will break down any remaining crystal lattices.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL aliquots in opaque or amber microcentrifuge tubes to prevent repeated freeze-thaw cycles, which degrade small molecules [1].

  • Storage: Store aliquots immediately at -20°C (short-term) or -80°C (long-term, >1 month) in a desiccated container.

Experimental Workflow

G Powder 1. Lyophilized Powder (1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl) DMSO 2. Add Anhydrous DMSO (Cell-Culture Grade, ≥99.9%) Powder->DMSO Calculate Volume Mix 3. Vortex & Sonicate (Room Temp or 37°C) DMSO->Mix Reconstitution QC 4. Visual QC (Check for clear solution) Mix->QC Inspect QC->Mix Fail (Precipitate) Aliquot 5. Aliquot & Store (-20°C to -80°C, Desiccated) QC->Aliquot Pass Dilute 6. Working Dilution (Aqueous Buffer/Media, <0.1% DMSO) Aliquot->Dilute Prior to Assay

Workflow for the reconstitution and dilution of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl.

In Vitro Dilution & Self-Validation Protocol

Transferring a highly concentrated DMSO stock into an aqueous environment (e.g., cell culture media, PBS) is the most critical failure point in assay preparation. Rapid introduction can cause "solvent shock," where the DMSO diffuses into the water faster than the compound can hydrate, leading to invisible micro-precipitation.

Step-by-Step Aqueous Dilution
  • Thaw: Remove a single DMSO aliquot from -80°C and allow it to reach room temperature naturally. Do not heat cold DMSO, as this draws in moisture.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low, perform a 1:10 serial dilution in DMSO first. This ensures pipetting accuracy.

  • Aqueous Transfer: Add the DMSO stock dropwise into the actively vortexing aqueous buffer/media. Never add the buffer to the DMSO.

  • DMSO Concentration Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% to 0.5% (v/v) . Concentrations above this threshold can alter lipid bilayer permeability, induce cellular toxicity, and generate false-positive assay artifacts[4, 5].

  • pH Validation: Because the compound is an HCl salt, high working concentrations may release enough protons to slightly acidify unbuffered solutions. Verify the final pH of your assay medium using a micro-pH probe or phenol red indicator, adjusting with 0.1 N NaOH if necessary.

References

  • STEMCELL Technologies. "LDN193189 (Hydrochloride) Product Information and Handling Guidelines.
  • RSC Advances. "Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors.
  • ResearchGate. "How do I dissolve Donepezil? - Discussion on Hydrochloride Salts in DMSO.
  • ResearchGate. "How do I dilute DMSO 0.1% to 0.05% in cell culture media?
  • OECD Test Guideline No. 249. "Fish Cell Line Acute Toxicity - DMSO Solvent Guidelines.
Application

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (hereafter referred to as PPE-HCl ) Model: Murine (Mus musculu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (hereafter referred to as PPE-HCl ) Model: Murine (Mus musculus)

Introduction & Physicochemical Causality

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is a versatile pharmacophore frequently utilized in the development of CNS-active agents and metabolic modulators. The presence of the pyrrolidine ring introduces a basic secondary amine (pKa ~9.5), which is strategically formulated as a hydrochloride (HCl) salt in PPE-HCl .

The Causality of Salt Formulation: In preclinical drug development, the free base form of lipophilic compounds often requires harsh organic co-solvents (e.g., DMSO, Cremophor EL, or Tween-80) to achieve systemic exposure. These vehicles can induce localized tissue necrosis, alter membrane permeability, and independently skew pharmacokinetic (PK) data[1]. By utilizing the HCl salt form, the aqueous solubility of PPE-HCl is dramatically enhanced. This allows researchers to use physiologically inert vehicles—such as 0.9% sterile saline or Phosphate-Buffered Saline (PBS, pH 7.4)—ensuring that the observed pharmacodynamic and pharmacokinetic responses are entirely attributable to the active pharmaceutical ingredient (API) rather than vehicle-induced artifacts[1].

The "Salt Factor" Correction (Critical Expert Insight)

When dosing PPE-HCl, researchers must account for the mass of the hydrochloride counterion to ensure accurate dosing of the active moiety.

  • Molecular Weight of Free Base (C12H15NO2): ~205.26 g/mol

  • Molecular Weight of HCl Salt: ~241.72 g/mol

  • Salt Factor: 241.72 ÷ 205.26 = 1.177

Rule of Thumb: To administer 10 mg/kg of the active free base, you must weigh and dissolve 11.77 mg/kg of the PPE-HCl powder. Failing to apply this correction results in a ~15% systemic under-dosing error, compromising the integrity of dose-response curves.

Standardized Murine Dosing Parameters

To maintain animal welfare and ensure reproducible absorption kinetics, dosing volumes and needle gauges must strictly adhere to established physiological limits[2]. Exceeding these volumes alters hydrostatic pressure in the injection cavity, artificially modifying the drug's absorption rate ( ka​ ).

Table 1: Quantitative Dosing Guidelines for PPE-HCl in Mice (~25g Body Weight)
Route of AdministrationMax Volume (mL/kg)Max Vol per 25g MouseRecommended NeedleOptimal VehicleAbsorption Profile
Intravenous (IV) 5.0125 µL27G - 30G0.9% SalineInstantaneous ( Cmax​ at T0​ )
Intraperitoneal (IP) 10.0250 µL25G - 27G0.9% SalineRapid (Subject to hepatic first-pass)
Oral Gavage (PO) 10.0250 µL20G - 22G (Bulb)0.9% Saline / WaterVariable (GI transit dependent)

Data synthesized from established laboratory animal administration guidelines[1],[2].

Pharmacokinetic Study Workflow

The following diagram illustrates the logical progression of a standard PK study for PPE-HCl, ensuring high-fidelity data collection from formulation to computational analysis.

PK_Workflow Formulation 1. Compound Formulation (0.9% Saline, 0.22µm Filter) DosingIV 2A. Intravenous (IV) 1-5 mg/kg Formulation->DosingIV DosingPO 2B. Oral Gavage (PO) 10-50 mg/kg Formulation->DosingPO Sampling 3. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) DosingIV->Sampling Tail Vein DosingPO->Sampling Saphenous Analysis 4. Plasma Extraction & LC-MS/MS Analysis Sampling->Analysis K2-EDTA Plasma PK_Calc 5. PK Parameter Calculation (AUC, Cmax, T1/2, F%) Analysis->PK_Calc

Figure 1: In vivo pharmacokinetic study workflow and sampling strategy for murine models.

Detailed Experimental Protocols

Protocol A: Self-Validating Formulation of PPE-HCl

Objective: Prepare a sterile, fully dissolved 1 mg/mL dosing solution of PPE-HCl for IV administration.

  • Calculation & Weighing: Calculate the required mass using the salt factor (1.177). For 10 mL of a 1 mg/mL (free base equivalent) solution, weigh exactly 11.77 mg of PPE-HCl.

  • Dissolution: Transfer the powder to a sterile glass vial. Add 10 mL of 0.9% sterile saline. Vortex for 60 seconds.

  • Self-Validation Check (Visual): Hold the vial against a dark background. Causality: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which would cause fatal micro-embolisms if injected IV[1].

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a pre-sterilized dosing vial.

  • Self-Validation Check (Tactile): Causality: If you feel significant back-pressure during filtration, micro-precipitates are present. The formulation has failed and must be adjusted (e.g., gentle warming to 37°C), as filtering out the drug will lower the actual administered dose.

Protocol B: Oral Gavage (PO) Administration

Objective: Deliver PPE-HCl directly into the gastric cavity to assess oral bioavailability ( F% ).

  • Measurement: Hold the 20G reusable bulb-tipped gavage needle against the outside of the mouse. Measure from the corner of the mouth to the xiphoid process (last rib).

    • Causality: This precise measurement ensures the bulb reaches the stomach. Inserting too shallowly deposits the drug in the esophagus (altering absorption Tmax); inserting too deeply risks perforating the gastric wall[1].

  • Restraint: Secure the mouse by the scruff, ensuring the head and neck are immobilized in a straight vertical line. Causality: A straight alignment opens the esophagus and closes the trachea, preventing fatal pulmonary aspiration.

  • Insertion & Dosing: Gently slide the bulb over the tongue and down the esophagus. Do not force it. Once at the measured depth, depress the plunger smoothly to deliver the calculated volume (max 10 mL/kg)[2].

Protocol C: Pharmacokinetic Blood Sampling (Saphenous Vein)

Objective: Collect serial blood samples to map the concentration-time curve.

  • Preparation: Restrain the mouse and shave the lateral aspect of the hind leg to expose the saphenous vein. Apply a thin layer of petroleum jelly over the vein.

    • Causality: The jelly prevents the blood from wicking into the surrounding fur, allowing a discrete drop to form for clean collection.

  • Puncture: Prick the vein swiftly with a 25G needle.

  • Collection: Collect exactly 20 µL of blood using a K2-EDTA coated capillary tube.

    • Causality: EDTA chelates calcium to prevent the coagulation cascade. If the blood clots, the PPE-HCl will be trapped within the fibrin matrix, leading to artificially low plasma concentration readings during LC-MS/MS analysis.

  • Volume Management: Ensure total blood collected over 24 hours does not exceed 10% of the animal's total blood volume (approx. 150 µL for a 25g mouse).

    • Causality: Exceeding this limit induces hypovolemic shock. The physiological response to hypovolemia includes peripheral vasoconstriction and reduced hepatic/renal blood flow, which will artificially skew the compound's calculated Clearance ( Cl ) and Volume of Distribution ( Vd​ )[2].

References

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science. 2011;50(5):600-13. URL:[Link]

  • Diehl KH, Hull R, Morton D, Pfister R, Rabemampianina Y, Smith D, Vidal JM, Vorstenbosch C. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology. 2001;21(1):15-23. URL:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl

Executive Summary & Mechanistic Context The compound 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl (Free base MW: 205.1103 Da) represents a critical structural motif frequently encountered in modern drug discovery, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl (Free base MW: 205.1103 Da) represents a critical structural motif frequently encountered in modern drug discovery, particularly within CNS-active agents and emerging targeted therapeutics like KRAS inhibitors. Structurally, it consists of a basic pyrrolidine ring linked via an ether bridge to an acetophenone moiety.

During Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), molecules containing highly basic moieties (such as pyrrolidine) present unique analytical challenges. The pyrrolidine nitrogen possesses a significantly higher proton affinity (~930 kJ/mol) compared to the acetophenone carbonyl oxygen (~850 kJ/mol). Consequently, the ionizing proton is almost exclusively sequestered by the pyrrolidine ring[1]. This charge localization dictates the entire fragmentation cascade, heavily favoring inductive cleavage (i-cleavage) over traditional charge-remote fragmentations. Understanding this causality is essential for accurate structural elucidation, metabolite identification, and avoiding misinterpretation of mass spectra[2].

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and prevent artifactual degradation, the following self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to a final concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability Test (SST): Prior to injection, infuse a standard positive ion calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Validation Gate: The mass spectrometer must demonstrate a mass accuracy of < 2.0 ppm and a resolving power of > 60,000 at m/z 200.

Phase 2: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Ion Source Optimization (Critical Step): Pyrrolidine-containing scaffolds are highly susceptible to In-Source Fragmentation (ISF) [1].

    • Self-Validation Check: Monitor the MS1 full scan at 0 eV collision energy. Calculate the ratio of the fragment m/z 70.0657 to the precursor m/z 206.1181.

    • Action: If the m/z 70 ion exceeds 5% relative abundance in MS1, decrease the capillary voltage and declustering potential (e.g., lower S-Lens RF level) until the precursor ion is stabilized.

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]+ precursor (m/z 206.1) with a 1.0 Da isolation window. Apply Higher-energy Collisional Dissociation (HCD) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile ether cleavages and higher-energy acetophenone fragmentations.

Mass Spectrometry Fragmentation Analysis

The fragmentation of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is strictly governed by the initial site of protonation.

Primary Fragmentation: The Ether Cleavage

Because the charge is localized on the pyrrolidine nitrogen, low-energy CID/HCD primarily triggers an inductive cleavage of the C-O ether bond. This yields the pyrrolidinyl cation (m/z 70.0657) , which dominates the spectrum as the base peak. Alternatively, proton mobilization to the ether oxygen allows for the neutral loss of the intact pyrrolidine ring (71 Da), yielding the 4-acetylphenoxy cation (m/z 135.0446) .

Secondary Fragmentation: Acetophenone Breakdown

Once the basic pyrrolidine moiety is cleaved as a neutral loss, the charge is retained on the acetophenone derivative (m/z 135.0446). This species undergoes characteristic aromatic ketone fragmentation. The most thermodynamically favored pathway is the loss of ketene (CH₂=C=O, -42 Da) via a rearrangement process, yielding a highly stabilized phenoxyl cation (m/z 93.0340) [3].

Quantitative Data Summary
Fragment Ion NameExact Mass (m/z)Elemental FormulaMass Error (ppm)Mechanistic CausalityRel. Abundance (HCD 30 eV)
Precursor Ion 206.1181[C₁₂H₁₆NO₂]⁺< 2.0Protonation of basic pyrrolidine N15%
Pyrrolidinyl Cation 70.0657[C₄H₈N]⁺< 2.0i-Cleavage of ether bond (Charge retention)100% (Base Peak)
4-Acetylphenoxy 135.0446[C₈H₇O₂]⁺< 2.0Neutral loss of pyrrolidine (-71 Da)45%
4-Acetylphenyl 119.0497[C₈H₇O]⁺< 2.0Neutral loss of 3-hydroxypyrrolidine (-87 Da)20%
Phenoxyl Cation 93.0340[C₆H₅O]⁺< 2.0Loss of ketene (-42 Da) from m/z 13535%

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation pathways, highlighting the divergence between charge retention on the basic moiety versus the aromatic core.

MS_Fragmentation Precursor [M+H]+ m/z 206.1181 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Pyrrolidinyl Pyrrolidinyl Cation m/z 70.0657 [C4H8N]+ Precursor->Pyrrolidinyl i-Cleavage (Charge Retention) Phenoxy 4-Acetylphenoxy Cation m/z 135.0446 [C8H7O2]+ Precursor->Phenoxy Neutral Loss (-Pyrrolidine, 71 Da) Phenyl 4-Acetylphenyl Cation m/z 119.0497 [C8H7O]+ Precursor->Phenyl Neutral Loss (-3-Hydroxypyrrolidine, 87 Da) Phenol Phenoxyl Cation m/z 93.0340 [C6H5O]+ Phenoxy->Phenol -Ketene (-42 Da)

Fig 1: ESI-MS/MS fragmentation pathways of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone.

Conclusion

The structural elucidation of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl via MS/MS relies heavily on managing the proton-sequestering nature of the pyrrolidine ring. By implementing the self-validating ISF controls outlined in this protocol, analysts can confidently map the dominant m/z 70.0657 base peak to the pyrrolidine moiety, while utilizing the secondary m/z 135 -> m/z 93 transition to definitively confirm the presence and integrity of the acetophenone core. This dual-pathway analysis is highly effective for dereplication and identifying phase I metabolites (e.g., pyrrolidine hydroxylation or ketone reduction) in pharmacokinetic studies.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry, 2026. URL: [Link]

  • Title: Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry Source: The Journal of Organic Chemistry, 2006. URL: [Link]

  • Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: Forensic Chemistry / West Virginia University, 2020. URL: [Link]

Application

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Target Audience: Preclinical Researchers, Assay Development Scientists, and Toxicologists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Principles (E-E-A-T) In e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Toxicologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Principles (E-E-A-T)

In early-stage drug discovery, accurately profiling the cytotoxicity of novel small molecules is a critical gatekeeping step. This application note details the optimized protocols for evaluating the cell viability impact of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride , a synthetic pyrrolidine-substituted acetophenone derivative.

As a Senior Application Scientist, I have designed this guide not merely as a list of steps, but as a self-validating system. Every protocol incorporates internal controls and orthogonal validations to ensure that the data generated is an artifact-free reflection of true biological causality.

Test Article Considerations & Causality

The test article, 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, is formulated as a hydrochloride (HCl) salt. While the salt form enhances aqueous solubility, standardizing high-throughput screening (HTS) requires preparing master stocks in anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality of Vehicle Limit: The final assay concentration of DMSO must be strictly capped at ≤0.5% (v/v). Exceeding this threshold induces baseline solvent toxicity, which confounds the viability readout and artificially shifts the IC₅₀ curve.

Assay Selection Rationale

To ensure absolute trustworthiness of the data, we employ a dual-assay strategy:

  • Primary Screen (ATP-Luminescence): We utilize the CellTiter-Glo® Luminescent Cell Viability Assay[1]. This homogeneous "add-mix-measure" format lyses cells and quantifies intracellular ATP[2]. Because ATP levels plummet immediately upon loss of membrane integrity or metabolic failure, this assay provides a highly sensitive, real-time snapshot of cell death, minimizing the false positives often seen in metabolic assays[1].

  • Orthogonal Validation (MTT-Colorimetric): To rule out the rare artifact where a test compound directly inhibits the luciferase reporter enzyme, we validate hits using the classic MTT assay[3]. This assay relies on the NAD(P)H-dependent cellular oxidoreductase reduction of a tetrazolium salt to formazan, serving as an independent biochemical pathway for viability[3].

Experimental Workflows & Mechanistic Visualizations

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 Overnight Incubation Seed->Incubate1 Treat 2. Compound Treatment Incubate1->Treat Incubate2 48h - 72h Exposure Treat->Incubate2 Assay 3. Viability Assay (ATP/MTT) Incubate2->Assay Analyze 4. Data Analysis (IC50 & Z'-factor) Assay->Analyze

Figure 1: Standardized multi-day workflow for small molecule cytotoxicity screening.

Mechanism ATP Intracellular ATP (From Viable Cells) Reaction Oxidation Reaction (Cell Lysis Phase) ATP->Reaction Luciferin D-Luciferin + O2 (Assay Reagent) Luciferin->Reaction Luciferase Luciferase Enzyme (Mg2+ Cofactor) Luciferase->Reaction Catalyzes Light Luminescent Signal (Proportional to Viability) Reaction->Light

Figure 2: Biochemical causality of the ATP-dependent luminescent viability readout.

Quantitative Assay Metrics & Quality Control

A protocol is only as reliable as its internal controls. To establish a self-validating system , every assay plate must include specific control wells to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, reliable assay suitable for high-throughput screening.

Table 1: Self-Validating Plate Layout Metrics

Control TypeWell ContentExpected ReadoutScientific Purpose
Vehicle Control Cells + Media + 0.5% DMSOMaximum Signal (100%)Defines baseline viability; controls for solvent toxicity.
Positive Control Cells + Media + 1 µM StaurosporineMinimum Signal (~0%)Validates the assay's dynamic range and ability to detect cell death.
Blank Control Media + 0.5% DMSO (No Cells)Background NoiseUsed for background subtraction to eliminate optical artifacts.
Test Article Cells + Media + CompoundDose-DependentGenerates the IC₅₀ curve for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl.

Table 2: Assay Comparison Matrix for Orthogonal Validation

FeatureATP-Luminescence (Primary)Tetrazolium-Reduction (Orthogonal)
Biomarker Intracellular ATPNAD(P)H-dependent oxidoreductases
Plate Type Opaque White (Maximizes reflection)[4]Clear Flat-Bottom (Allows absorbance)
Sensitivity Extremely High (Detects <50 cells/well)[2]Moderate (Requires >1,000 cells/well)[3]
Workflow Homogeneous "Add-Mix-Measure"[1]Requires media removal & solubilization[3]

Step-by-Step Experimental Methodologies

Protocol A: Primary Screen via ATP-Luminescence (CellTiter-Glo®)

Day 1: Cell Seeding & Edge-Effect Mitigation

  • Harvest exponentially growing cells (e.g., HeLa, HCT116) at 70-80% confluency.

  • Seed 2,000–5,000 cells/well in 90 µL of complete culture media into an opaque white 96-well microplate .

    • Causality: White plates maximize luminescent signal reflection and prevent optical crosstalk between adjacent wells[4].

  • Critical Step: Do not seed cells in the outer perimeter wells (Rows A and H, Columns 1 and 12). Instead, fill these wells with 200 µL of sterile PBS.

    • Causality: This mitigates the "edge effect." Evaporation in peripheral wells alters osmolarity and artificially concentrates the test compound, skewing IC₅₀ calculations.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Preparation & Treatment

  • Dissolve 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in anhydrous DMSO to create a 10 mM master stock.

  • Prepare a 10X serial dilution plate in culture media (e.g., 100 µM down to 3 nM, 3-fold dilutions).

  • Add 10 µL of the 10X compound to the 90 µL of cells (Final assay volume = 100 µL; Final DMSO = 0.5%).

  • Include Vehicle, Positive, and Blank controls as defined in Table 1.

  • Incubate for 48–72 hours at 37°C, 5% CO₂.

Day 4/5: Assay Execution

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Uneven temperature across the microplate causes enzymatic rate gradients in the luciferase reaction, leading to high coefficient of variation (CV) between replicates[5].

  • Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well[5].

  • Mix contents for 2 minutes on an orbital shaker at 500 rpm.

    • Causality: Mechanical agitation combined with the reagent's detergent induces complete cell lysis and ATP release[5].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent "glow-type" signal[5].

  • Record luminescence using a microplate reader (integration time: 0.25–1.0 second/well).

Protocol B: Orthogonal Validation via MTT Colorimetric Assay

Day 1 & 2: Seeding and Treatment

  • Follow the exact seeding and treatment steps from Protocol A, but utilize a clear, flat-bottom 96-well plate .

Day 4/5: Assay Execution

  • Prepare a fresh MTT stock solution at 5 mg/mL in sterile PBS. Filter-sterilize.

  • Add 20 µL of the MTT solution directly to the 100 µL of culture media in each well[3].

  • Incubate for 3–4 hours at 37°C, 5% CO₂.

    • Causality: This incubation period allows viable cells to metabolically reduce the yellow tetrazolium salt into insoluble purple formazan crystals[3].

  • Carefully aspirate the media from each well. Warning: Do not disturb the formazan crystals adhered to the bottom of the well.

  • Add 100 µL of DMSO to each well to solubilize the formazan crystals[3].

  • Incubate for 15 minutes on an orbital shaker at room temperature until the solution is uniformly purple.

  • Measure absorbance at 570 nm using a microplate spectrophotometer, with a 650 nm reference filter for background subtraction[3].

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods (via PubMed/NIH) URL: 3

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL: 1

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 Source: Promega Corporation URL: 5

  • Title: Applications - Eppendorf Microplates for Luminescence Source: Eppendorf URL: 4

Sources

Method

Storage and handling guidelines for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Application Note: Storage, Handling, and Reconstitution Guidelines for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride Executive Summary Handling specialized research chemicals requires moving beyond generic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Reconstitution Guidelines for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Executive Summary

Handling specialized research chemicals requires moving beyond generic protocols to understand the specific molecular vulnerabilities of the compound. 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a bifunctional molecule featuring an acetophenone core and a pyrrolidine ether linkage, stabilized as a hydrochloride salt. This guide delineates the mechanistic rationale behind its handling requirements, ensuring high-fidelity experimental reproducibility for drug development professionals.

Physicochemical Profiling & Causality

To design an effective storage and handling system, we must first deconstruct the molecule's reactivity profile.

  • Hygroscopicity & Deliquescence (The Hydrochloride Salt): Amine hydrochlorides possess an ionic lattice that readily absorbs atmospheric moisture[1]. This hygroscopic nature can lead to deliquescence—where the solid absorbs enough water to dissolve in its own hydration sphere. Moisture ingress not only causes clumping, which skews gravimetric measurements, but also creates a micro-aqueous environment that accelerates hydrolytic degradation.

  • Photochemical Lability (The Acetophenone Core): Aromatic ketones are notoriously sensitive to ultraviolet (UV) and intense visible light. Upon photon absorption, acetophenone derivatives undergo intersystem crossing to a triplet excited state, triggering [2]. This photochemical degradation manifests visually as a color shift (typically yellowing) and structurally as the formation of benzoyl radicals and alkyl byproducts.

  • pH-Dependent Solvation Dynamics: While the hydrochloride salt ensures high aqueous solubility, the pyrrolidine nitrogen is highly sensitive to pH changes. In neutral or alkaline environments (pH > 7.0), the protonated amine reverts to its lipophilic free-base form, drastically reducing solubility and causing sudden precipitation[3]. Furthermore, when reconstituting in dimethyl sulfoxide (DMSO), using anhydrous solvent is non-negotiable. [4], which alters the solvent's hydrogen-bonding network and forces the lipophilic free-base out of solution.

Stability Compound 1-[4-(3-Pyrrolidinyloxy)phenyl] -1-ethanone HCl UV UV/Light Exposure Compound->UV Moisture Atmospheric Moisture Compound->Moisture Base Alkaline pH (>7.0) Compound->Base Norrish Photochemical Degradation (Norrish Reactions) UV->Norrish Deliquescence Hygroscopic Water Absorption (Deliquescence) Moisture->Deliquescence Freebase Conversion to Free Base (Precipitation) Base->Freebase

Fig 1. Environmental degradation pathways of the acetophenone hydrochloride derivative.

Quantitative Storage Matrices

The following table summarizes the validated parameters for maintaining the structural integrity of the compound across different states.

State / FormOptimal TemperatureLight ExposureAtmospheric ControlMax Shelf Life
Solid Powder -20°CStrictly Dark (Amber Vial)Desiccated (Argon/N 2​ flush)24 Months
DMSO Stock (10-50 mM) -80°CStrictly DarkTightly sealed, Anhydrous6 Months
Aqueous Stock (pH < 6.5) -80°CStrictly DarkTightly sealed1 Month

Note: Avoid repeated freeze-thaw cycles for all stock solutions, as thermal cycling exacerbates precipitation and degradation.

Self-Validating Handling & Reconstitution Protocols

Protocol A: Solid-State Handling & Desiccation Causality: Preventing condensation on the hygroscopic salt during temperature transitions.

  • Equilibration: Remove the desiccator containing the compound from the -20°C freezer. Do not open immediately. Allow the intact desiccator to equilibrate to room temperature for at least 30–60 minutes.

    • Validation Checkpoint: The exterior of the vial must be completely free of condensation before opening.

  • Inert Weighing: Transfer the vial to a certified chemical fume hood. Using an analytical balance equipped with a draft shield, weigh the required mass using a clean, anti-static spatula.

  • Atmospheric Purge: Immediately after weighing, flush the source vial with dry Argon or Nitrogen gas to displace ambient oxygen and moisture before resealing.

Protocol B: Anhydrous Reconstitution (DMSO) Causality: Mitigating water-induced precipitation and photochemical oxidation during solvation.

  • Solvent Preparation: Pierce the septum of a new, unopened bottle of anhydrous DMSO (≥99.9% purity) using a sterile syringe.

  • Solvation: Inject the DMSO directly into the vial containing the pre-weighed solid to achieve the desired molarity (e.g., 10 mM).

  • Agitation: Vortex gently for 30–60 seconds. If dissolution is incomplete, apply gentle sonication in a water bath (maximum 37°C) for up to 5 minutes.

  • Validation Checkpoint (Self-Validation): Inspect the solution against a white background.

    • Pass: Solution is optically clear and colorless.

    • Fail (Cloudy): Indicates water contamination in the DMSO or alkaline free-basing. Discard and restart with fresh anhydrous solvent.

    • Fail (Yellow/Brown): Indicates photochemical degradation (Norrish reactions)[5]. Ensure ambient lighting is minimized.

  • Aliquoting: Divide the clear stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to eliminate freeze-thaw degradation. Store immediately at -80°C.

Reconstitution Start Equilibrate vial to Room Temp (Desiccated) Weigh Weigh compound in Fume Hood (Minimize air exposure) Start->Weigh Solvent Add Anhydrous DMSO or Sterile Water (pH < 7) Weigh->Solvent Vortex Vortex / Gentle Sonication (Max 37°C) Solvent->Vortex Validate Visual QC: Check for precipitates or discoloration Vortex->Validate Aliquot Aliquot into single-use vials Validate->Aliquot Store Store at -80°C (Protect from light) Aliquot->Store

Fig 2. Self-validating workflow for the anhydrous reconstitution and storage of stock solutions.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics 2023, 15, 189. Available at:[Link]

Sources

Application

Preparation of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride stock solutions

Application Note: Preparation and Handling of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride Stock Solutions Physicochemical Rationale & Causality 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride Stock Solutions

Physicochemical Rationale & Causality

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is a highly functionalized small molecule featuring an acetophenone core and a basic pyrrolidine ring. In its free base form, the lipophilicity of the aromatic system restricts its aqueous solubility. To counter this, the compound is synthesized as a hydrochloride (HCl) salt .

From a formulation perspective, converting a basic drug into a hydrochloride salt is a proven strategy to overcome the thermodynamic solubility limitations of the free base, significantly enhancing its dissolution rate in aqueous media[1]. However, while the HCl salt improves solubility in physiological buffers, high-concentration stock solutions required for long-term storage and serial dilution must still be prepared in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO). DMSO prevents hydrolysis, maintains molecular stability, and acts as a universal vehicle for both in vitro and in vivo assay workflows.

Quantitative Data: Mass-to-Volume Conversion

Accurate molarity is the foundation of reproducible pharmacology. The molecular weight of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is 241.71 g/mol (Free base: 205.25 g/mol + HCl: 36.46 g/mol ).

To eliminate calculation errors at the bench, use the following standardized mass-to-volume conversion table to prepare standard stock concentrations.

Table 1: DMSO Volume Required to Reach Target Concentrations (MW = 241.71 g/mol )

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 4.137 mL413.7 µL82.7 µL
5 mg 20.685 mL2.068 mL413.7 µL
10 mg 41.371 mL4.137 mL827.4 µL

Note: The maximum solubility of this compound in DMSO typically exceeds 50 mM, but concentrations above this threshold should be gently sonicated to ensure complete dissolution.

In Vitro Stock Preparation (The Self-Validating Protocol)

For cell-based and biochemical assays, the compound must be dissolved in 100% anhydrous DMSO. This protocol incorporates built-in validation steps to ensure chemical integrity.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening the vial. This prevents atmospheric moisture from condensing on the hygroscopic HCl salt, which can degrade the compound or alter its precise mass.

  • Reconstitution: Weigh the desired mass and add the corresponding volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) as dictated by Table 1.

  • Dissolution & Validation: Vortex the vial for 30 seconds. Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear. If micro-particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per tube). Causality: Repeated freeze-thaw cycles introduce moisture and cause compound degradation. Single-use aliquots eliminate this variable[2]. Store aliquots at -20°C (short-term) or -80°C (long-term).

  • Serial Dilution: When preparing working solutions, perform all intermediate serial dilutions in 100% DMSO . Only the final step should involve spiking the compound into the aqueous assay buffer. Causality: Diluting a high-concentration DMSO stock directly into an aqueous buffer often causes the organic material to crash out of solution (precipitate).

  • Final Assay Validation: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (ideally ≤0.1%) to prevent solvent-induced cytotoxicity[2]. Verify the final aqueous working solution under a microscope; the absence of precipitation validates that the compound is within its aqueous solubility limit[2].

In Vivo Formulation Protocol

For animal dosing (e.g., intraperitoneal or intravenous injection), DMSO concentrations must be strictly minimized to prevent tissue necrosis and toxicity. The final DMSO concentration in the working solution should preferably be 2% or lower[2].

Because 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone is an HCl salt, it possesses inherent aqueous solubility advantages[1]. However, for higher dose administrations, a co-solvent system is required.

Standard Co-Solvent Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Add the required volume of 100% DMSO stock solution to a sterile tube.

  • Add PEG300 to reach 40% of the final volume and vortex thoroughly. Causality: PEG300 acts as a solubilizer before the introduction of aqueous media.

  • Add Tween-80 to reach 5% of the final volume and vortex. Causality: Tween-80 acts as a surfactant to prevent micelle aggregation.

  • Dropwise, add 0.9% sterile saline to reach the final volume (45%) while continuously vortexing.

  • Sterilization: Pass the final formulated solution through a 0.22 µm sterile syringe filter prior to animal administration[2].

Experimental Workflow Visualization

Workflow Powder 1-[4-(3-Pyrrolidinyloxy)phenyl] -1-ethanone HCl Weigh Equilibration & Weighing Powder->Weigh Solvent Select Solvent System Weigh->Solvent InVitro In Vitro Assays (100% DMSO) Solvent->InVitro Add DMSO InVivo In Vivo Dosing (Co-solvent System) Solvent->InVivo Add Excipients Aliquot Aliquot & Store (-80°C) InVitro->Aliquot Formulate Add PEG300 & Tween-80 Then Saline InVivo->Formulate Dilute Serial Dilute in DMSO (Final <0.5% in Media) Aliquot->Dilute Filter 0.22 µm Sterile Filtration Formulate->Filter

Fig 1. Workflow for preparing 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl stock solutions.

References

  • European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at:[Link]

Sources

Method

Application Notes and Protocols: A Validated LC-MS/MS Bioanalytical Method for the Quantification of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in Human Plasma

Abstract This document provides a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in hum...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from sample preparation to data acquisition and analysis. The method demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility. All procedures adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental components of drug development. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[8][9] This application note details a robust and reliable LC-MS/MS method for the determination of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in human plasma, validated according to international regulatory standards.[1][2][3][4][5][6][7]

The method employs a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a suitable column to resolve the analyte from endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Materials and Methods

Chemicals and Reagents
  • 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (Reference Standard, purity ≥98%)

  • Stable Isotope Labeled (SIL) or structural analog Internal Standard (IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Equipment
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX ZenoTOF 7600, Agilent 6460)[10][11]

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • 96-well plates

  • Automated liquid handler (optional, for high-throughput applications)[12]

Rationale for Methodological Choices

Internal Standard Selection: The use of an internal standard (IS) is critical in LC-MS/MS bioanalysis to compensate for variability during sample preparation, injection, and ionization.[13][14][15][16] A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares nearly identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization efficiency.[13][17] If a SIL-IS is unavailable, a structural analog that is chromatographically resolved from the analyte can be used.[14]

Sample Preparation: Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and ability to efficiently remove a large portion of plasma proteins.[18][19][20][21] Acetonitrile is a common precipitating agent that effectively denatures and precipitates proteins while keeping small molecule analytes in the supernatant.[18][19] This method is chosen for its efficiency and compatibility with high-throughput workflows.[12][20]

Chromatography: Given the polar nature of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column suitable for polar compounds is recommended.[22][23] HILIC is particularly effective for retaining and separating polar analytes that show poor retention on traditional C18 columns.[22] The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate), which is compatible with mass spectrometry.[24][25]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte and IS stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples at the desired concentrations.

Sample Preparation Protocol: Protein Precipitation

The following workflow outlines the protein precipitation process.

G plasma 1. Aliquot 50 µL Plasma Sample is_addition 2. Add 10 µL Internal Standard Working Solution plasma->is_addition vortex1 3. Vortex for 30 seconds is_addition->vortex1 precipitation 4. Add 150 µL Acetonitrile (Precipitating Agent) vortex1->precipitation vortex2 5. Vortex for 1 minute precipitation->vortex2 centrifuge 6. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex2->centrifuge supernatant 7. Transfer Supernatant to a clean 96-well plate centrifuge->supernatant injection 8. Inject into LC-MS/MS System supernatant->injection

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
LC System Agilent 1290 Infinity LC or equivalent
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 95% B for 0.5 min, linear gradient to 50% B over 2.5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 1 min

Table 2: Mass Spectrometer Conditions

ParameterValue
MS System SCIEX ZenoTOF 7600 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V
MRM Transitions Analyte: [M+H]+ → Product Ion 1 (Quantifier), [M+H]+ → Product Ion 2 (Qualifier) IS: [M+H]+ → Product Ion
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation

The bioanalytical method was fully validated according to the FDA and EMA guidelines.[1][2][3][4][5][6][7] The validation parameters included selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve, accuracy, precision, recovery, matrix effect, and stability.

Validation Results Summary

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention times of the analyte and IS.Passed
LLOQ Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%.0.5 ng/mL
Calibration Curve Correlation coefficient (r²) ≥ 0.99.> 0.995
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).Within acceptance criteria
Precision (Intra- and Inter-day) ≤ 15% (≤ 20% at LLOQ).Within acceptance criteria
Recovery Consistent and reproducible.> 85%
Matrix Effect Normalized IS response ratio between 0.85 and 1.15.Within acceptance criteria
Stability (Freeze-thaw, short-term, long-term, post-preparative) Within ±15% of the nominal concentration.Stable under all tested conditions

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in human subjects. The method demonstrated sufficient sensitivity and robustness for the accurate quantification of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in plasma samples, enabling the determination of key pharmacokinetic parameters.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in human plasma. The method is sensitive, selective, accurate, and precise, making it a valuable tool for supporting drug development studies. The provided protocols and explanations of the underlying scientific principles are intended to facilitate the successful implementation of this method in other laboratories.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Li, W., & Tse, F. L. S. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2149–2154. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • De Kesel, P. M. M., et al. (2019). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Bioanalysis, 11(20), 1845-1856. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step 2b on bioanalytical method validation. [Link]

  • Phetpan, K., et al. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Molecules, 30(23), 5678. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • de Oliveira, A. P., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Química Nova, 34(3), 449-453. [Link]

  • Pesek, J. J., Matyska, M. T., & Larin, A. (2014). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 32(3), 224-233. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Xia, Y. Q., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Automated Methods and Management in Chemistry, 2008, 789476. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • de Oliveira, A. P., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]

  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. [Link]

  • University of Washington. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Chen, Y., et al. (2025). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma. Analytical Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Sparkman, O. D. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 284. [Link]

  • Kratschmer, J., & Kaendler, K. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(10), 3127-3136. [Link]

  • Wu, S., et al. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry, 79(24), 9403–9411. [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. [Link]

  • Resolian. (n.d.). Bioanalytical LC-MS/MS Assays. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • Lee, J., et al. (2022). Simultaneous Determination of 80 Unapproved Compounds using HPLC and LC-MS/MS in Dietary Supplements. Journal of Food Hygiene and Safety, 37(1), 30-41. [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists synthesizing 1-[4-(3-pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride , a critical functionalized aryl ether bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists synthesizing 1-[4-(3-pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride , a critical functionalized aryl ether building block used in drug discovery.

The synthesis of this molecule relies on a two-phase sequence: C-O bond formation via etherification, followed by the acid-catalyzed cleavage of the N-Boc protecting group to yield the final hydrochloride salt. Below, we troubleshoot the most common failure points in this workflow, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure high-yield, high-purity isolation.

Phase 1: Etherification Troubleshooting (Mitsunobu vs. Williamson)

Q: My Mitsunobu reaction yields a crude mixture heavily contaminated with triphenylphosphine oxide (TPPO). Column chromatography is destroying my throughput. How can I remove TPPO efficiently?

A: The fundamental issue is that TPPO has a polarity and retention factor ( Rf​ ) nearly identical to many Boc-protected pyrrolidine derivatives, making silica gel chromatography tedious and low-yielding.

The Solution: Implement a solvent-based precipitation strategy rather than relying on chromatography. By concentrating the crude reaction mixture and resuspending it in cold toluene, you exploit the differential solubility of the product versus the byproduct. Alternatively, adding zinc(II) chloride ( ZnCl2​ ) to polar solvents forms an insoluble TPPO- ZnCl2​ coordination complex that crashes out of solution 1. Filtering this suspension through a Celite pad removes >90% of the TPPO before any chromatography is attempted.

Q: To avoid TPPO entirely, I attempted a Williamson ether synthesis using N-Boc-3-pyrrolidinyl mesylate and K2​CO3​ , but my yields plummeted. Why?

A: The 3-position of the pyrrolidine ring is a sterically hindered secondary carbon. Under the basic conditions required for a Williamson ether synthesis (using K2​CO3​ or Cs2​CO3​ in DMF), the mesylate leaving group is highly susceptible to a competing E2 elimination pathway. Instead of the desired SN​2 substitution by the 4-hydroxyacetophenone phenoxide, the base abstracts a neighboring proton, yielding N-Boc-3-pyrroline.

The Mitsunobu reaction is preferred here because it activates the alcohol in situ to form a betaine intermediate, allowing the SN​2 backside attack to proceed under mild, neutral-to-acidic conditions, thereby completely suppressing the elimination pathway 2.

Mitsunobu A 4-Hydroxyacetophenone + N-Boc-3-pyrrolidinol B Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) A->B Reagents added C Crude Mixture (Product + TPPO + DIAD-H2) B->C 12-24 hrs D TPPO Precipitation (Add ZnCl2 or Cold Toluene) C->D Solvent swap E Filtration (Remove TPPO Complex) D->E Stir 1 hr F 1-[4-(1-Boc-3-pyrrolidinyloxy) phenyl]ethanone E->F Supernatant concentrated

Fig 1: Mitsunobu workflow highlighting TPPO precipitation for enhanced product isolation.

Phase 2: Boc Deprotection & Salt Isolation

Q: When deprotecting the intermediate with 4M HCl in dioxane, my product crashes out as an intractable gum rather than a crystalline solid. How do I fix this?

A: The resulting secondary amine hydrochloride salt is highly hygroscopic. The presence of trace water in the dioxane, or exposure to ambient humidity during isolation, causes the salt matrix to absorb moisture and "oil out" into a gum.

The Solution: Ensure strictly anhydrous conditions. Upon reaction completion, concentrate the mixture to remove the dioxane, and immediately triturate the residue with ice-cold, anhydrous diethyl ether. Diethyl ether acts as a non-polar anti-solvent; it displaces the residual dioxane and lacks the hydrogen-bond accepting capability to dissolve the salt, forcing the rapid precipitation of a free-flowing crystalline powder 3.

Q: I am observing a +56 Da mass adduct in my LC-MS after deprotection. What is this, and how do I prevent it?

A: The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation. While the acetophenone ring is somewhat electron-deficient, the ether oxygen can still direct electrophilic aromatic substitution, or the cation can react with the newly freed pyrrolidine nitrogen, resulting in a tert-butylated byproduct (+56 Da).

The Solution: Add a cation scavenger, such as anisole or thioanisole (1.5 equivalents), to the deprotection cocktail. The electron-rich aromatic ring of the scavenger irreversibly traps the tert-butyl cation much faster than your product can react with it 4.

BocDeprotection Step1 N-Boc Intermediate Step2 Protonation (4M HCl in Dioxane) Step1->Step2 Step3 Cleavage (Releases tert-Butyl Cation) Step2->Step3 Step4 Decarboxylation (Releases CO2) Step3->Step4 Scavenger Cation Scavenger (Anisole traps t-Butyl) Step3->Scavenger Side Reaction Prevention Step5 Amine Hydrochloride Salt (Triturate with Cold Ether) Step4->Step5

Fig 2: Acid-catalyzed Boc deprotection mechanism detailing cation scavenging and salt formation.

Quantitative Optimization Data

The following table summarizes the performance metrics of various reaction strategies to help you validate your experimental choices.

Reaction PhaseStrategy EvaluatedReagents UsedTypical YieldKey Impurity / IssueOptimization Applied
Etherification Williamson SynthesisMesylate, K2​CO3​ , DMF< 30%N-Boc-3-pyrroline (Elimination)Switch to Mitsunobu coupling
Etherification Mitsunobu (Standard)DIAD, PPh3​ , THF60-70%TPPO co-elution on silicaCold toluene precipitation
Deprotection TFA / DCMTFA, DCM85%TFA salt (requires ion exchange)Switch to HCl in Dioxane
Deprotection HCl / Dioxane4M HCl, Dioxane> 90%Hygroscopic gummingCold ether trituration

Experimental Protocols

Protocol 1: Optimized Mitsunobu Coupling
  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 4-hydroxyacetophenone (1.0 eq) and N-Boc-3-pyrrolidinol (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add triphenylphosphine ( PPh3​ , 1.2 eq) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. (Causality: Dropwise addition controls the exothermic betaine formation, preventing the premature decomposition of the active intermediate).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Validate completion via TLC (Hexanes:EtOAc 7:3).

  • TPPO Removal: Concentrate the THF in vacuo. Resuspend the crude residue in cold toluene. Stir for 1 hour at 0 °C to precipitate the triphenylphosphine oxide (TPPO).

  • Filtration: Filter the suspension through a pad of Celite. Concentrate the filtrate to yield the crude 1-[4-(1-Boc-3-pyrrolidinyloxy)phenyl]ethanone, which is sufficiently pure for the next step.

Protocol 2: Anhydrous Boc Deprotection & Trituration
  • Preparation: Dissolve the crude 1-[4-(1-Boc-3-pyrrolidinyloxy)phenyl]ethanone (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM). Add anisole (1.5 eq) as a cation scavenger.

  • Acidification: Slowly add 4M HCl in anhydrous 1,4-dioxane (5.0 eq). (Causality: Dioxane stabilizes the protonated carbamate intermediates and maintains solubility of the starting material, while the anhydrous HCl drives the cleavage).

  • Reaction: Stir at room temperature for 2-4 hours. The product will begin to precipitate as a cloudy suspension.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM, dioxane, and excess HCl.

  • Trituration: Suspend the resulting residue in ice-cold, anhydrous diethyl ether. Sonicate or stir vigorously for 15 minutes until a free-flowing white powder forms.

  • Filtration & Drying: Filter the solid rapidly under a nitrogen blanket to prevent moisture absorption. Dry under high vacuum to yield pure 1-[4-(3-pyrrolidinyloxy)phenyl]ethanone hydrochloride.

References

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL: [Link]

  • Title: Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Source: PubMed Central (PMC) URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Resolving chromatographic peak tailing for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

[label="Use Standard C18", fillcolor="#F1F3F4", Systematic workflow for resolving peak tailing of secondary amines in reversed-phase HPLC. Protocol A: Mobile Phase pH Suppression (Self-Validating System) This protocol su...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Use Standard C18", fillcolor="#F1F3F4",

Systematic workflow for resolving peak tailing of secondary amines in reversed-phase HPLC.

Protocol A: Mobile Phase pH Suppression (Self-Validating System)

This protocol suppresses silanol ionization. It is designed to be self-validating: if tailing is eliminated but retention time slightly decreases, you have successfully proven that secondary ion-exchange was the root cause.

  • Preparation of Aqueous Phase: Prepare 1000 mL of HPLC-grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a 0.1% v/v solution. Verify the pH is approximately 2.0 - 2.5.

  • System Equilibration: Purge the HPLC lines and equilibrate your C18 column with the new mobile phase for a minimum of 20 column volumes to ensure the silica surface is fully protonated.

  • Sample Injection: Inject a 10 µg/mL standard of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ). If As​ drops from >2.0 to ≤1.2, the silanol interaction has been successfully neutralized.

Protocol B: Competitive Masking via Amine Modifiers

If a low-pH mobile phase is incompatible with your detector (e.g., certain MS applications) or causes degradation, you must mask the silanols chemically using a competing base.

  • Modifier Addition: Add 10–20 mM of Triethylamine (TEA) to your aqueous mobile phase buffer. TEA is a small, highly basic amine that will preferentially bind to the active silanol sites.

  • pH Adjustment: Adjust the buffer pH to 3.0 - 4.0 using phosphoric acid. (Do not use TEA without pH control, as the unbuffered high pH will dissolve the silica backbone of standard columns).

  • Equilibration: Flush the column for 30 column volumes. Note: Once a column is exposed to TEA, it should be dedicated to basic compound analysis, as TEA is notoriously difficult to wash out completely.

  • Analysis: Inject the analyte. The pyrrolidine ring will now partition purely based on hydrophobicity, as the ion-exchange sites are occupied by TEA.

Quantitative Data Presentation

The following table summarizes the expected impact of various corrective interventions on the chromatographic performance of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride.

Experimental ConditionMobile Phase pHAdditive / ModifierColumn ChemistryAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Baseline (Failure) 6.5NoneStandard C182.85 3,200Severe secondary ion-exchange interactions.
pH Suppression 2.50.1% TFAStandard C181.35 7,400Silanols protonated; primary resolution restored.
Competitive Masking 3.515 mM TEAStandard C181.15 8,600Silanols masked by TEA; excellent peak shape.
Steric Protection 2.5NoneBase-Deactivated (End-capped) C181.05 10,500Optimal condition. No residual silanol activity.

Note: An Asymmetry Factor ( As​ ) between 1.0 and 1.2 is considered ideal for quantitative accuracy.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

Troubleshooting

Purification techniques for removing impurities from 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. As a critical intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. As a critical intermediate in pharmaceutical synthesis, its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial synthesis of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl has low purity. Where do I start?

A1: Low purity is a common issue stemming from several potential sources. A systematic approach is essential for diagnosis.[1] The primary culprits are typically unreacted starting materials, reaction byproducts, or degradation.

Initial Diagnostic Workflow:

  • Characterize the Impurities: Use analytical techniques like HPLC, LC-MS, and NMR to identify the nature of the impurities.[2] Are they starting materials? Isomers? Process-related byproducts?[3]

  • Review the Reaction: Were the reaction conditions (temperature, time, stoichiometry) strictly controlled? Side reactions are a frequent source of impurities.[1]

  • Assess Stability: Is the compound degrading during workup or purification? The pyrrolidine ring and ether linkage can be sensitive to harsh acidic or basic conditions.

The following diagram outlines a logical workflow for troubleshooting purity issues.

G start Low Purity Product analyze Analyze by HPLC/LC-MS & NMR start->analyze identify Identify Impurities analyze->identify unreacted Unreacted Starting Materials identify->unreacted  Yes byproducts Side-Reaction Byproducts identify->byproducts  No byproducts_q Isomers or Structural Variants? identify->byproducts_q  Maybe sol_unreacted Solution: Optimize Reaction (Stoichiometry, Time) &/or Use Extraction unreacted->sol_unreacted sol_byproducts Solution: Preparative Chromatography is likely required for separation. byproducts->sol_byproducts degradation Degradation Products sol_degradation Solution: Use Milder Conditions during Workup & Purification (e.g., lower temperature, avoid strong acid/base). degradation->sol_degradation byproducts_q->byproducts  Yes byproducts_q->degradation  No

Caption: Troubleshooting workflow for low product purity.

Q2: I'm trying to recrystallize the hydrochloride salt, but it's "oiling out" instead of forming crystals. What's wrong?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the solubility curve is steep or when impurities are present.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
High Impurity Load Impurities can significantly lower the melting point of the mixture (melting point depression), causing it to exist as a liquid at the crystallization temperature.1. Pre-purify the crude material using a quick flash chromatography plug or an acid-base extraction to remove gross impurities. 2. Attempt crystallization from a more dilute solution.
Solvent Choice The solvent may be too good, preventing the compound from reaching supersaturation properly. Alternatively, the cooling rate might be too fast.1. Switch to a solvent system where the compound has lower solubility at room temperature but good solubility when hot. Ethanol/IPA or Methanol/Acetonitrile mixtures are good starting points. 2. Cool the solution very slowly. Insulate the flask to allow for gradual temperature decrease, promoting ordered crystal growth.
Residual Solvent Trapped solvent from the reaction or workup can act as an impurity, leading to oiling out.1. Ensure the crude material is thoroughly dried under vacuum before attempting recrystallization. 2. If the material is already an oil, try dissolving it in a minimal amount of a good solvent (e.g., methanol) and then adding an anti-solvent (e.g., diethyl ether or MTBE) dropwise until turbidity persists. This can "crash out" the solid.
Q3: Which purification technique is best for my specific impurity profile?

A3: The choice of technique depends entirely on the nature of the impurities you need to remove.[4] A multi-step approach is often necessary for achieving high purity (>99.5%) required for pharmaceutical applications.[2][5]

G start Impurity Profile type What is the nature of the main impurity? start->type acid_base Neutral or Acidic (e.g., unreacted phenol, byproducts lacking the basic pyrrolidine) type->acid_base polarity Structurally Similar / Isomers (Different Polarity) type->polarity inorganic Inorganic Salts (e.g., from workup) type->inorganic sol_acid_base Technique: Acid-Base Liquid-Liquid Extraction acid_base->sol_acid_base sol_polarity Technique: Preparative Chromatography (Flash or HPLC) polarity->sol_polarity sol_inorganic Technique: Recrystallization or Aqueous Wash inorganic->sol_inorganic

Caption: Decision tree for selecting a purification method.

In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place ~20-30 mg of crude material into several test tubes.

    • Add small volumes (0.5 mL) of different solvents (e.g., isopropanol, ethanol, acetonitrile, methanol, water, or mixtures like ethanol/water).

    • Observe solubility at room temperature. A good solvent will dissolve the compound poorly or not at all.

    • Heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the promising candidates to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

  • Recrystallization Procedure:

    • Place the crude 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions, allowing time for dissolution between additions.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification by Preparative Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).[6] It is highly effective for separating structurally similar impurities.[6][7]

Step-by-Step Methodology (Normal-Phase Flash Chromatography):

  • TLC Analysis:

    • First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC).

    • Dissolve a small amount of crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good system provides a retention factor (Rf) of ~0.3-0.4 for the desired product and good separation from all impurities. Common systems include dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (1%) to prevent the basic compound from streaking on the acidic silica gel.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure (flash chromatography).

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum.

Purity Assessment: The purity of the final product should always be confirmed by an independent analytical method.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard.[8]

Analytical Technique Purpose Typical Parameters
HPLC (Reversed-Phase) Quantify purity and detect non-volatile impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (gradient elution)Detection: UV at 254 nm or 280 nm[9]
GC-MS Identify volatile impurities and confirm molecular weight.Column: DB-5 or similar non-polar capillary columnCarrier Gas: HeliumDetection: Mass Spectrometry (EI mode)
¹H NMR Confirm structural integrity and detect structurally similar impurities.Solvent: DMSO-d₆ or D₂OAnalyze for unexpected signals or incorrect integration ratios.

References

  • Prajnagenerics. Chromatography Purification.
  • Bel-Oliba, C., et al. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Manufacturing Chemist. (2019, January 2).
  • Scilife.io. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Welch, C. J., et al. (2004, January 15). Chromatography as an Enabling Technology in Pharmaceutical Process Development: Expedited Multikilogram Preparation of a Candidate HIV Protease Inhibitor.
  • BenchChem. Common side reactions in the synthesis of substituted pyrrolidines. Accessed March 20, 2026.
  • Axios Research. Pyrrolidine Impurity 1. Accessed March 20, 2026.
  • ChemBK. (2025, August 20). 1-Phenyl-1-ethanone.
  • Sigma-Aldrich. 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride. Accessed March 20, 2026.
  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
  • NextSDS. 1-[4-(3-Azetidinyloxy)
  • BenchChem. An In-depth Technical Guide on the Physicochemical Properties of 1-[4-(4-Pyridinyl)phenyl]-ethanone. Accessed March 20, 2026.
  • Molecules. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Organic Chemistry Portal. Pyrrolidine synthesis. Accessed March 20, 2026.
  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent. Accessed March 20, 2026.
  • MilliporeSigma. 1-(4-Pyrrolidin-1-yl-phenyl)-ethanone | 21557-09-5. Accessed March 20, 2026.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Ourari, A., et al. 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone. PMC.
  • Ma, H. L., et al. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. PMC.
  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Nitarsone and Roxarsone.
  • Belal, F., et al. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter.
  • NextSDS. 1-(3-NITRO-4-PYRROLIDIN-1-YL-PHENYL)
  • Heide, M., et al. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Santa Cruz Biotechnology. 1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone. Accessed March 20, 2026.
  • Mironov, A., et al. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. MDPI.
  • Nassar, E., et al. (2015, July 30). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals.
  • Google Patents. Preparation method of high-purity esketamine hydrochloride ketone body. Accessed March 20, 2026.
  • Wang, Y., et al. (2024, April 26). A Recyclable Electrochemical Reduction of Aldehydes and Ketones to Alcohols Using Water as the Hydrogen Source and Solvent.
  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized Ethanone, 2-(benzoyloxy)-1-phenyl-. Accessed March 20, 2026.
  • Wikipedia. Glutamic acid. Accessed March 20, 2026.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl

Welcome to the Advanced Crystallization Support Center. 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a complex active pharmaceutical ingredient (API) intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a complex active pharmaceutical ingredient (API) intermediate. Its structural features—a polar acetophenone moiety, a flexible ether linkage, and a secondary amine formulated as a hydrochloride salt—make it highly susceptible to crystallization bottlenecks. This guide addresses the three most critical failure modes encountered during its isolation: Liquid-Liquid Phase Separation (LLPS), hydrate formation, and kinetic needle growth.

FAQ 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization in alcohol/water mixtures, the solution turns milky and forms a sticky oil at the bottom of the reactor instead of nucleating crystals. Why does this happen, and how can it be prevented?

A: The Causality of LLPS This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the solution becomes highly supersaturated but lacks sufficient thermodynamic driving force or kinetic energy to nucleate crystals. Instead, it undergoes spinodal decomposition, separating into a solute-rich oil phase and a solute-lean continuous phase. For molecules like 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl, the amphiphilic nature (hydrophobic aromatic core vs. hydrophilic hydrochloride salt) strongly drives this behavior in mixed solvent systems ()[1].

To prevent LLPS, the crystallization trajectory must be carefully designed to stay within the metastable zone and avoid the miscibility gap entirely ()[2]. This is achieved through strict temperature control and a robust seeding strategy.

Self-Validating Protocol: Seeded Cooling Crystallization to Bypass LLPS

  • Dissolution: Dissolve the API in Isopropanol (IPA) at 70°C to achieve a concentration of 200 mg/mL. Ensure complete dissolution visually or via an in-line turbidity probe.

  • Primary Cooling: Cool the reactor to 55°C at a rate of 0.5°C/min. Crucial: This temperature must be empirically determined to be 2-3°C above the LLPS cloud point.

  • Seeding: Add 1–2 wt% of pre-milled crystalline seeds (D50 ≈ 20 µm). Hold the suspension isothermally at 55°C for 2 hours.

    • Mechanistic Note: The isothermal hold allows the seeds to consume the supersaturation, pulling the concentration curve away from the LLPS boundary.

  • Secondary Cooling: Cool down to 5°C at a slow, controlled rate of 0.1°C/min.

  • Validation: Use in-line FBRM (Focused Beam Reflectance Measurement) to monitor chord length. A sharp increase in fine counts indicates successful secondary nucleation, whereas a drop in counts with increased backscatter indicates oiling out.

PhaseDiagram Start Undersaturated Solution (High Temp) Cooling Cooling Trajectory Start->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Seed Seed Addition (Bypass LLPS) Metastable->Seed Controlled LLPS Oiling Out / LLPS (Spinodal Decomposition) Metastable->LLPS Uncontrolled cooling Crystal Controlled Crystallization (High Purity API) Seed->Crystal LLPS->Crystal Delayed/Impure

Phase diagram illustrating the bypass of Liquid-Liquid Phase Separation (LLPS) via seeding.

FAQ 2: Managing Hygroscopicity and Hydrate Formation

Q: The isolated hydrochloride salt is highly hygroscopic and occasionally forms a monohydrate. How do we ensure consistent isolation of the anhydrous form?

A: The Causality of Amine HCl Hydration Amine hydrochlorides are notoriously prone to hydration. The chloride ion is highly underutilized as a hydrogen bond acceptor in the crystal lattice, making it highly receptive to water molecules ()[3]. The pyrrolidine moiety in 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl exacerbates this by forming a charge-assisted hydrogen bond ( N+−H⋯Cl− ), leaving the chloride ion exposed to atmospheric or solvent moisture.

To isolate the anhydrous form consistently, you must control the water activity ( aw​ ) of the crystallization solvent system.

Quantitative Data: Water Activity vs. Solid State Form (at 20°C)

Solvent System (IPA:Water v/v)Water Activity ( aw​ )Observed Solid State FormFiltration Characteristics
100:0 (Dry IPA)< 0.1AnhydrousExcellent, free-flowing
95:50.35AnhydrousGood
90:100.62Mixture (Anhydrous + Hydrate)Sticky, prone to agglomeration
80:200.85MonohydratePoor, paste-like cake

Self-Validating Protocol: Water Activity Control

  • Solvent Preparation: Restrict the water content in the IPA crystallization solvent to <5% v/v to maintain aw​<0.4 . Validate the solvent water content via Karl Fischer (KF) titration prior to the run.

  • Atmospheric Control: Perform the filtration and cake washing under a dry nitrogen blanket to prevent atmospheric moisture scavenging.

  • Drying & Validation: Dry the isolated wet cake in a vacuum oven at 50°C with a slight nitrogen bleed. Validate the anhydrous form using Powder X-Ray Diffraction (PXRD) or Thermogravimetric Analysis (TGA) to ensure zero weight loss occurs before the melting point.

FAQ 3: Optimizing Crystal Morphology (Needles to Blocks)

Q: When the compound does crystallize, it forms long, thin needles that cause severe filtration bottlenecks and trap impurities. How can we improve the crystal habit?

A: The Causality of Kinetic Needle Growth Needle-like morphology is a kinetic artifact of rapid 1-dimensional growth along the fastest crystallographic axis. This is often triggered by high supersaturation bursts (which frequently occur if the system briefly enters and exits an LLPS state). To transition from kinetic needles to thermodynamically stable block-like crystals, a Temperature Cycling (Ostwald Ripening) protocol must be employed.

Self-Validating Protocol: Temperature Cycling for Morphology Control

  • Initial Crystallization: Follow the seeded cooling protocol (FAQ 1) to generate a seed bed.

  • Cooling Phase: Cool the slurry to 40°C to generate supersaturation and induce growth.

  • Heating Phase: Heat the slurry back to 50°C and hold for 30 minutes.

    • Mechanistic Note: The heating phase dissolves the fine, high-surface-energy needles (which are thermodynamically less stable), leaving only the larger, more robust crystals intact.

  • Cycling: Repeat the cooling (to 30°C, then 20°C) and heating (to 40°C, then 30°C) cycles 3 to 4 times, gradually lowering the baseline temperature.

  • Validation: Pull slurry samples at the end of each cooling cycle and observe under a Polarized Light Microscope (PLM). The aspect ratio (length/width) should visibly decrease from >10:1 to <3:1 across the cycles.

TempCycle N1 Step 1 Primary Cooling & Seeding N2 Step 2 Cool to T_min (Generate Supersaturation) N1->N2 N3 Step 3 Heat to T_max (Dissolve Fines) N2->N3 Heating N4 Step 4 Hold & Cool (Grow Large Crystals) N3->N4 Cooling N4->N2 Repeat 3x N5 Step 5 Filter & Wash (High Yield) N4->N5 Final Isolation

Temperature cycling workflow to dissolve fine needles and promote Ostwald ripening.

References
  • Yang, D. H., et al. (2024). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Crystal Growth & Design.[Link]

  • Lin, W. H., et al. (2021). "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals.[Link]

  • Childs, S. L., et al. (2004). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Reducing baseline noise in HPLC analysis of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride .

Analyzing this compound requires balancing the mechanical health of your High-Performance Liquid Chromatography (HPLC) system with the unique chemical properties of the analyte. The molecule contains a highly basic secondary amine (the pyrrolidine ring) and a strong UV chromophore (the acetophenone moiety). Mismanaging either of these structural features is the primary cause of baseline noise, peak tailing, and signal drift.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated experimental protocols to help you achieve a flat baseline and high signal-to-noise (S/N) ratio.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase or replacing hardware, you must isolate the root cause of the baseline noise. Use the following logical workflow to categorize the noise pattern and identify the failing component.

BaselineTroubleshooting Start Observe Baseline Noise Type Identify Noise Pattern Start->Type Periodic Periodic / Pulsating Type->Periodic Random Random / High Frequency Type->Random Drift Baseline Drift / Tailing Type->Drift Pump Check Pump & Degasser (Air bubbles, Check valves) Periodic->Pump Detector Check UV Lamp & Flow Cell (Lamp age, Cell bubbles) Random->Detector Chemistry Check Mobile Phase & Column (Silanol interactions, Solvent purity) Drift->Chemistry

Diagnostic workflow for isolating HPLC baseline noise sources based on signal patterns.

Part 2: Troubleshooting Guide & FAQs

Q1: During gradient elution, my baseline drifts upwards significantly, and the 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone peak looks like a broad hump. Is my detector failing? Causality: This is a classic case of analyte-stationary phase incompatibility, not a detector failure. Your compound contains a pyrrolidine ring, which is a strong secondary amine with a pKa of approximately 11.3[1]. At a standard acidic mobile phase pH (e.g., pH 2.5–4.0), this amine is fully protonated. These cations undergo severe secondary ion-exchange interactions with residual, ionized silanols (Si-O⁻) on the silica column[2]. This causes extreme peak tailing. In a gradient method, this tailing bleeds across the chromatogram, manifesting as a broad, rolling baseline drift rather than a discrete peak. Solution: You must suppress these secondary interactions. Implement Protocol 2 to introduce an ion-pairing agent (like 0.1% Trifluoroacetic acid) or switch to a high-pH mobile phase to neutralize the pyrrolidine nitrogen.

Q2: I am observing high-frequency, random digital noise across the entire chromatogram. I am monitoring at 210 nm to maximize sensitivity. How can I reduce this noise? Causality: Random, high-frequency noise is typically optical or electronic[3]. By monitoring at 210 nm, you are operating near the UV cutoff of many HPLC solvents and buffers, which absorb heavily in this region[4]. This reduces the light reaching the photodiode, causing the detector to amplify the signal—and the noise along with it. Furthermore, the acetophenone moiety in your molecule has a strong UV absorbance maximum around 245–254 nm[5][6]. Solution: Shift your detection wavelength to 254 nm. This will drastically reduce background solvent noise while maintaining excellent sensitivity for the acetophenone chromophore. If random noise persists at 254 nm, check the age of your UV lamp and flush the flow cell to remove trapped micro-bubbles[7].

Q3: The baseline exhibits a rhythmic, periodic pulsation. Does the hydrochloride salt in my sample cause this? Causality: No, chemical properties do not cause rhythmic baseline pulsations. Periodic noise is strictly mechanical and correlates directly with the stroke of the HPLC pump pistons[3][8]. It indicates pressure fluctuations within the system, usually caused by dissolved air in the mobile phase or a failing pump check valve. Solution: Ensure your in-line degasser is functioning properly. If the degasser is working, purge the pump to clear air bubbles. If the pulsation continues, replace the pump seals and check valves[8].

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Zero-Dead-Volume (ZDV) System Isolation Test

Purpose: A self-validating test to determine if baseline noise is originating from the column/chemistry or the HPLC system hardware[8].

  • Bypass the Column: Remove the analytical column from the HPLC system. Connect the pump capillary directly to the detector inlet using a Zero-Dead-Volume (ZDV) union.

  • Purge the System: Flush the system with 100% MS-grade Acetonitrile at 1.0 mL/min for 10 minutes to clear any precipitated buffer salts.

  • Run the Blank Method: Execute your standard gradient method while monitoring the baseline at 254 nm.

  • Evaluate Causality:

    • If the baseline is smooth and stable: The noise was originating from the column (e.g., column bleed, late-eluting impurities, or silanol interactions). Proceed to Protocol 2.

    • If the noise persists: The issue is systemic. Inspect the detector lamp, flush the flow cell, or rebuild the pump check valves[7][8].

Protocol 2: Mobile Phase Optimization for Basic Pyrrolidine Derivatives

Purpose: To eliminate peak tailing and analyte-induced baseline drift by controlling the ionization state of the pyrrolidine ring[2].

  • Solvent Selection: Use strictly HPLC-grade or LC-MS grade Acetonitrile and Ultrapure Water (18.2 MΩ·cm) to prevent organic contaminant noise[4].

  • Buffer Preparation (Low pH / Ion-Pairing Approach): Add 0.1% (v/v) Trifluoroacetic acid (TFA) to both the aqueous (Mobile Phase A) and organic (Mobile Phase B) reservoirs. TFA acts as an ion-pairing agent, masking the protonated pyrrolidine amine and suppressing the ionization of residual silanols[5].

  • System Equilibration: Flush the column with at least 10 column volumes of the new mobile phase. Note: TFA strongly pairs with the stationary phase; equilibration takes longer than standard buffers.

  • Alternative (High pH Approach): If using a pH-resistant hybrid silica column, prepare a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5 with Ammonium Hydroxide. This neutralizes the pyrrolidine (pKa ~11.3), preventing silanol interactions entirely[1][2].

Part 4: Quantitative Data & Reference Tables

Table 1: Signal-to-Noise (S/N) Diagnostics & Acceptability Criteria

Noise PatternTypical S/N ImpactPrimary Root CauseCorrective Action
High-Frequency (Random) S/N < 10 (Erratic)Aging UV Lamp / Low WavelengthReplace lamp; Shift detection to 254 nm
Periodic (Pulsating) S/N fluctuates rhythmicallyPump Check Valves / Air BubblesPurge pump; Replace check valves
Broad Drift / Tailing Baseline fails to return to zeroSilanol interactions with PyrrolidineAdd 0.1% TFA; Adjust pH
Spikes (Digital) Intermittent sharp peaksAir bubble trapped in flow cellFlush flow cell with 100% organic solvent

Table 2: Buffer Selection Matrix for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone

Buffer SystempH RangeMechanism of ActionRecommended Column Type
0.1% Trifluoroacetic Acid (TFA) ~2.0Ion-pairing; suppresses silanol ionizationStandard C18 (Endcapped)
10 mM Ammonium Formate 3.0 - 4.0Buffers mobile phase; partial silanol maskingSterically Protected C18
10 mM Ammonium Bicarbonate 10.0 - 11.0Neutralizes pyrrolidine amine (pKa ~11.3)Hybrid Silica C18 (High pH tolerant)

Part 5: References

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Overbrook Scientific. Available at:[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Support. Available at:[Link]

  • PubChem - National Institutes of Health (NIH). "Pyrrolidine | C4H9N | CID 31268." PubChem Database. Available at: [Link]

  • SIELC Technologies. "Uv-Vis Spectrum of Acetophenone." SIELC Applications Library. Available at: [Link]

  • Voice of Kayani. "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING." YouTube. Available at: [Link]

  • r/CHROMATOGRAPHY. "Noisy and negative baseline." Reddit. Available at: [Link]

Sources

Optimization

Optimizing extraction recovery of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride from biological matrices

Welcome to the Advanced Bioanalytical Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals facing challenges in extracting 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals facing challenges in extracting 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride from complex biological matrices (plasma, serum, and urine).

As an acetophenone derivative containing a basic pyrrolidine ring, this molecule presents unique physicochemical challenges: it is highly water-soluble in its ionized state, prone to non-specific protein binding, and highly susceptible to matrix-induced ion suppression during LC-MS/MS analysis.

Part 1: Diagnostic Overview & Strategy Selection

Before troubleshooting, it is critical to understand the causality behind extraction failures. The pyrrolidine nitrogen in this molecule acts as a secondary amine with a typical pKa of approximately 10.0–10.5. Because it is supplied as a hydrochloride salt, the molecule is fully protonated (positively charged) at physiological pH (7.4), making it highly hydrophilic.

ExtractionStrategy Start Biological Sample PPT Protein Precipitation Start->PPT High Throughput LLE Liquid-Liquid Extraction Start->LLE High Lipophilicity MCX MCX SPE Start->MCX High Cleanliness CheckME High Matrix Effect? PPT->CheckME HybridSPE Phospholipid Removal CheckME->HybridSPE Yes LCMS LC-MS/MS Analysis CheckME->LCMS No HybridSPE->LCMS LLE->LCMS MCX->LCMS

Decision tree for selecting extraction strategies for basic amines.

Q: Why is my recovery so low (< 30%) when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate?

A: You are likely fighting the molecule's ionization state. In physiological matrices, the pyrrolidine ring is protonated, forcing the molecule to remain in the aqueous phase. To achieve efficient partitioning into an organic solvent, the matrix pH[1]. For this compound, you must drive the pH above 12.0 to ensure >99% of the molecules are in their un-ionized, lipophilic free-base form.

Part 2: Liquid-Liquid Extraction (LLE) Optimization

Q: When I raise the pH to 12 to extract the free base, I get severe emulsions. How do I fix this?

A: Highly alkaline conditions cause the saponification of endogenous matrix lipids, leading to unbreakable emulsions. To bypass this, switch your extraction solvent from ethyl acetate to Methyl tert-butyl ether (MTBE). MTBE has a lower density and lower water solubility, which naturally resists emulsion formation while maintaining excellent recovery for basic drugs[2].

Self-Validating Protocol: pH-Driven LLE with MTBE

This protocol includes built-in diagnostic checks to ensure the chemical mechanism is functioning correctly.

  • Basification : Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to 200 µL of plasma.

    • Self-Validation Check: Spot 5 µL of the mixture onto pH paper. It must read ≥ 12. If it reads lower, endogenous matrix buffers have neutralized your base; add an additional 50 µL of NaOH.

  • Extraction : Add 1.0 mL of MTBE.

  • Partitioning : Vortex aggressively for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Recovery : Transfer exactly 800 µL of the upper organic layer to a clean 96-well plate.

  • Drying & Reconstitution : Evaporate under N₂ at 40°C and reconstitute in 200 µL of your initial LC mobile phase.

Part 3: Solid-Phase Extraction (SPE) Troubleshooting

For superior cleanliness and reproducibility, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for basic molecules like our pyrrolidine derivative. MCX utilizes a dual-retention mechanism: reversed-phase (hydrophobic) and strong cation exchange (electrostatic)[3].

Q: I am using an MCX cartridge, but I am losing my analyte during the organic wash step. What is causing this breakthrough?

A: Breakthrough during the methanol wash step occurs when the analyte is not fully ionized, or the sorbent's negatively charged sulfonic acid sites are blocked. The retention mechanism relies entirely on the electrostatic bond between the protonated pyrrolidine nitrogen (+) and the sorbent (-). If your loading sample is not sufficiently acidic (pH > 4), the amine becomes neutralized and washes off with the organic solvent. You must[3].

MCXMechanism Load Load Sample (pH < 4) Analyte: Protonated (+) Wash1 Wash 1: 2% Formic Acid Removes proteins Load->Wash1 Wash2 Wash 2: 100% Methanol Removes neutral lipids Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Analyte: Neutralized (0) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap

Mixed-mode cation exchange (MCX) workflow for basic drug recovery.

Self-Validating Protocol: MCX SPE Workflow
  • Sample Pre-treatment : Dilute 200 µL plasma with 200 µL of 4% Phosphoric acid (H₃PO₄).

    • Self-Validation Check: The sample must be clear (proteins partially denatured) and pH < 4 to ensure the pyrrolidine nitrogen is >99% protonated.

  • Conditioning : Pass 1 mL Methanol, followed by 1 mL 2% Formic acid through the cartridge.

  • Loading : Apply the pre-treated sample at a flow rate of 1 mL/min.

    • Self-Validation Check: Collect the flow-through and inject it into the LC-MS/MS. If the target compound is detected here, your sorbent bed mass is insufficient, or the loading pH was too high.

  • Washing : Wash with 1 mL 2% Formic acid (removes salts), followed by 1 mL 100% Methanol (removes neutral/acidic hydrophobic interferences).

  • Elution : Elute with 1 mL 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Self-Validation Check: The elution solvent must be prepared fresh daily. Ammonia evaporates rapidly; an old solution will fail to deprotonate the analyte, leaving it permanently trapped on the column.

Part 4: Matrix Effects and Phospholipid Suppression

Q: My absolute extraction recovery is 85%, but my LC-MS/MS signal is highly variable between patient samples. Is this a matrix effect?

A: Yes. Biological matrices contain high concentrations of endogenous glycerophospholipids. During electrospray ionization (ESI), these phospholipids compete with the 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone ions for charge on the droplet surface, leading to severe ion suppression. Traditional protein precipitation (PPT) with acetonitrile removes proteins but [4].

Q: How can I eliminate phospholipid-induced ion suppression without the low throughput of SPE?

A: If throughput is your primary bottleneck, utilize Zirconia-based phospholipid removal plates (e.g., HybridSPE). Zirconia acts as a Lewis acid, selectively binding the phosphate moiety of phospholipids while allowing the basic pyrrolidine compound to pass through unretained[5].

Quantitative Performance Comparison

Table 1: Comparison of Extraction Methodologies for Pyrrolidine Derivatives

Extraction MethodProtein RemovalPhospholipid RemovalAnalyte RecoveryThroughputMatrix Effect
Standard PPT (Acetonitrile) > 95%< 5%90 - 95%Very HighSevere Suppression
LLE (MTBE, pH > 12) > 99%~ 50 - 70%75 - 85%MediumModerate
MCX SPE > 99%> 90%85 - 95%LowMinimal
HybridSPE (Zirconia PPT) > 99%> 99%85 - 90%HighMinimal

References

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI Molecules (2024).[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmacy & Bioallied Sciences (PMC).[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Purity of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, a molecule with potential applications in drug discovery, requires rigorous analytical scrutiny to ensure that any impurities arising from synthesis or degradation are identified and controlled. The presence of even trace amounts of impurities can significantly impact a drug's safety profile and therapeutic effect.[1][2][3]

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and validation of these methods. Our approach is grounded in the principles set forth by global regulatory bodies, ensuring that the methods described are robust, reliable, and fit for their intended purpose.[4][5]

The Regulatory Bedrock: ICH and USP Guidelines for Method Validation

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended use.[4][6][7] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide the definitive guidelines for this process. The ICH Q2(R1) and the forthcoming Q2(R2) guidelines, along with USP General Chapter <1225>, form the regulatory framework upon which our validation strategies are built.[6][8][9][10][11][12][13][14]

These guidelines mandate the evaluation of specific performance characteristics to ensure a method's reliability. The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][16]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[16]

    • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The logical flow of a validation study is a systematic process designed to build confidence in the analytical procedure's performance.

G cluster_dev Method Development cluster_val Validation Protocol cluster_imp Implementation Dev Analytical Procedure Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Establishes Stability-Indicating Capability Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness Limits->Rob Report Validation Report Rob->Report Routine Routine Use & Lifecycle Management Report->Routine

Caption: A typical workflow for analytical method validation.

A Comparative Overview of Candidate Analytical Methods

Selecting the appropriate analytical technique is the first critical decision in method development. For a compound like 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, which is a non-volatile, organic salt, several techniques are viable, each with distinct advantages and applications.

Technique Primary Application Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity assay, impurity profiling, stability studies.High specificity, precision, and broad applicability to non-volatile and thermally labile compounds.Higher cost per analysis due to solvent consumption.[17][18]
Gas Chromatography (GC) Analysis of volatile impurities (e.g., residual solvents).High sensitivity for volatile compounds, faster run times.[17][19]Not suitable for non-volatile or thermally unstable compounds like the API itself without derivatization.[2][20]
Potentiometric Titration Absolute purity determination of the hydrochloride salt.High accuracy and precision, low cost, considered an absolute method.Non-specific; it quantifies the total basicity/chloride content but does not separate impurities.[7]

The choice of method depends on the analytical objective. A decision-making framework can guide this selection process.

G Start Define Analytical Objective Q1 Is the goal to quantify all impurities and degradants? Start->Q1 Q2 Is the goal to quantify volatile impurities (e.g., residual solvents)? Q1->Q2 No HPLC Use HPLC (Stability-Indicating Method) Q1->HPLC Yes Q3 Is the goal an absolute assay of the hydrochloride salt content? Q2->Q3 No GC Use GC (e.g., Headspace GC) Q2->GC Yes Titr Use Potentiometric Titration (Orthogonal Assay) Q3->Titr Yes Combine Use HPLC as primary method. Use Titration and/or GC as orthogonal/complementary methods. Q3->Combine No HPLC->Combine GC->Combine Titr->Combine

Caption: Decision tree for analytical method selection.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

For determining the purity and stability of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, a stability-indicating HPLC method is the gold standard. Its ability to separate the main component from process-related impurities and degradation products makes it indispensable for quality control.[2]

Rationale and Principle

A reverse-phase HPLC (RP-HPLC) method is most suitable. The API is a moderately polar organic salt, which will interact well with a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol). The separation is driven by the differential partitioning of the analyte and its impurities between the mobile and stationary phases.

Experimental Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (determined from the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

Validation Protocol: Demonstrating a Stability-Indicating Method

The cornerstone of a stability-indicating method is its ability to resolve the API peak from all potential degradation products. This is demonstrated through forced degradation studies.[21][22][23][24]

  • Objective: To intentionally degrade the API under various stress conditions to produce likely degradants.

  • Procedure:

    • Prepare solutions of the API (approx. 0.5 mg/mL).

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[24]

    • Thermal Degradation: Expose solid API to 105°C for 48 hours.

    • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for 24 hours.

    • Analyze all stressed samples by the proposed HPLC method. The method is deemed specific if all degradation peaks are baseline-resolved from the main API peak, and peak purity analysis (using a PDA detector) confirms the homogeneity of the API peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically from the LOQ to 150% of the nominal assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) in triplicate. The percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of the standard solution at 100% concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[16]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of data should meet predefined acceptance criteria.

  • LOQ/LOD: Determine these values based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

Expected HPLC Validation Data Summary
Parameter Acceptance Criterion Typical Expected Result
Specificity Baseline resolution of all degradant peaksPeak purity index > 0.999
Linearity (R²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.0%
LOQ Signal-to-Noise ≥ 10~0.005 mg/mL
LOD Signal-to-Noise ≥ 3~0.0015 mg/mL
Robustness %RSD ≤ 2.0% after minor changesSystem suitability passes under all varied conditions

Complementary Technique: Potentiometric Titration

While HPLC excels at separating impurities, it is a relative technique that relies on a reference standard. Titrimetry offers a powerful, orthogonal method for determining the absolute purity of the API hydrochloride salt.

Rationale and Principle

This method quantifies the hydrochloride salt by titrating the basic tertiary amine with a standardized acid (acid-base titration) or by titrating the chloride ion with a standardized silver nitrate solution (precipitation titration). Potentiometric endpoint detection provides greater accuracy and objectivity than colorimetric indicators.[25][26][27]

Experimental Protocol: Acid-Base Potentiometric Titration
  • Instrumentation:

    • Autotitrator or manual setup with a pH meter and a combination pH electrode.

    • Analytical balance, accurate to 0.0001g.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 200 mg of the 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride sample into a beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the pH electrode in the solution and begin stirring.

    • Titrate with standardized 0.1 N perchloric acid. Record the titrant volume and potential (mV or pH) readings.

    • Determine the equivalence point from the inflection point of the titration curve (or its first derivative).

    • Calculate the purity based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the API.

Validation and Data Summary

Validation for a compendial method like titration focuses on accuracy and precision.

Parameter Acceptance Criterion Typical Expected Result
Accuracy 99.0 - 101.0% recovery of a primary standard99.7%
Precision (%RSD) ≤ 1.0% for n=6 replicate titrations< 0.5%

Specialized Technique: Gas Chromatography (GC) for Residual Solvents

The API itself is not suitable for GC analysis due to its low volatility and thermal instability. However, GC is the premier technique for analyzing volatile impurities, particularly residual solvents from the manufacturing process, which is a critical quality attribute.[1][17][19][28]

Rationale and Principle

Headspace Gas Chromatography (HS-GC) is the preferred method. A sample of the API is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into the GC, where the solvents are separated on a capillary column and detected, typically by a Flame Ionization Detector (FID).

Experimental Protocol: HS-GC for Residual Solvents
  • Instrumentation:

    • GC system with a headspace autosampler and an FID.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Injector/Detector Temp: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 30 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the API into a headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial immediately.

Validation and Data Summary

Validation would follow ICH guidelines for a quantitative impurity test, focusing on specificity, linearity, accuracy, precision, and LOQ for each target solvent.

Conclusion and Recommendations

The validation of analytical methods for the purity of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride requires a multi-faceted approach. No single method can provide a complete picture of the API's quality.

  • Primary Recommended Method: A validated, stability-indicating HPLC method is essential for routine quality control, release testing, and stability studies.[20][29] It is the only technique that can simultaneously quantify the API and separate its non-volatile impurities and degradation products.

  • Orthogonal Assay Method: Potentiometric titration serves as an invaluable orthogonal method. Its principle is fundamentally different from chromatography, providing an absolute measure of the salt's purity that can corroborate the HPLC assay results and add a higher level of assurance.

  • Specialized Impurity Method: Gas Chromatography , specifically HS-GC, is the required method for the control of residual solvents and other volatile impurities, which are not detectable by HPLC.

By employing a combination of these validated methods, researchers and drug development professionals can build a comprehensive analytical control strategy, ensuring the quality, safety, and efficacy of the drug substance and aligning with the stringent expectations of global regulatory authorities.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • USP <1225> Method Validation. BA Sciences.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Gas Chromatography and its Applications in Pharmaceutical Industry. LinkedIn.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, November 27). Lab Manager.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • HPLC vs GC: Application Differences. Allan Chemical Corporation.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15). ManTech Publications.
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. (2023, June 5). Drawell.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines.
  • Quality Guidelines. ICH.
  • A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide. Benchchem.
  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. Integrated Liner Technologies.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. (2023, July 27). Medwin Publishers.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH.
  • Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. ResearchGate.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. (2002, January 15). PubMed.
  • Potentiometric Titration of Amines. Scribd.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
  • TP780 - Determination of Total Amine Value. Main Roads Western Australia.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Titrimetric and chemical analysis methods. (2016, June 24). Basicmedical Key.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.

Sources

Validation

Inter-Laboratory Validation of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride Synthesis: A Comparative Guide

As a Senior Application Scientist, I approach the synthesis of active pharmaceutical ingredients (APIs) and their critical intermediates not merely as a sequence of steps, but as a system of interacting chemical paramete...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of active pharmaceutical ingredients (APIs) and their critical intermediates not merely as a sequence of steps, but as a system of interacting chemical parameters. The compound 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a highly valuable scaffold, frequently utilized in the development of novel therapeutics such as H3 receptor antagonists.

The core synthetic challenge for this molecule lies in the etherification step that connects the pyrrolidine ring to the acetophenone core. To establish a robust, scalable procedure, we conducted an inter-laboratory validation comparing the two dominant methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

This guide objectively compares these routes, explaining the causality behind our experimental choices and providing self-validating protocols backed by rigorous multi-site data.

Mechanistic Rationale & Pathway Logic

When designing the etherification step, chemists must weigh reaction conditions against downstream purification burdens.

Route A (SNAr): Utilizes 4-fluoroacetophenone and N-Boc-3-pyrrolidinol. While SNAr requires harsher conditions (elevated temperatures and strong bases), it generates minimal stoichiometric byproducts, making isolation straightforward. Route B (Mitsunobu): Utilizes 4-hydroxyacetophenone and N-Boc-3-pyrrolidinol. The Mitsunobu reaction offers mild, room-temperature conditions and proceeds via a tetravalent alkoxyphosphonium intermediate that undergoes an SN2-like attack, resulting in stereospecific inversion 1[1]. However, it generates stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts, which historically complicate purification.

SynthesisRoutes SM1 4-Fluoroacetophenone + N-Boc-3-pyrrolidinol RouteA Route A: SNAr (Cs2CO3, DMF, 90°C) SM1->RouteA SM2 4-Hydroxyacetophenone + N-Boc-3-pyrrolidinol RouteB Route B: Mitsunobu (PPh3, DIAD, THF, 0-25°C) SM2->RouteB Intermediate N-Boc-1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone RouteA->Intermediate Nucleophilic Attack RouteB->Intermediate Stereochemical Inversion Deprotection Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Deprotection Product 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl Deprotection->Product

Fig 1. Divergent synthetic routes to 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone HCl.

Inter-Laboratory Validation Framework

To ensure these protocols are robust, we executed a validation trial across three independent laboratories (Lab 1, Lab 2, Lab 3). Following the 2[2], reproducibility was assessed to confirm the procedure's suitability for standardization.

Because relative HPLC purity can mask NMR-silent impurities (like inorganic salts or residual solvents), we mandated absolute purity assignments using quantitative NMR (qNMR) with an internal standard, aligning with3[3] and the rigorous checking standards of 4[4].

Validation Start Multi-Lab Synthesis (Labs 1, 2, 3) Isolate Crude Isolation Start->Isolate HPLC HPLC Purity Check Isolate->HPLC qNMR qNMR Assay (Internal Standard) HPLC->qNMR Decision Absolute Purity >= 98%? qNMR->Decision Pass Validated Protocol Decision->Pass Yes Fail Reject / Optimize Decision->Fail No

Fig 2. Self-validating analytical workflow for inter-laboratory reproducibility.

Quantitative Data & Performance Comparison

The table below summarizes the inter-laboratory data. Route A demonstrated superior reproducibility, higher absolute purity, and a significantly lower E-factor (mass of waste per mass of product). Route B suffered from variable TPPO carryover, which inflated the apparent yield but suppressed the true qNMR assay purity.

MetricRoute A (SNAr) - Lab 1Route A - Lab 2Route A - Lab 3Route B (Mitsunobu) - Lab 1Route B - Lab 2Route B - Lab 3
Isolated Yield (%) 82.480.184.065.268.562.1
HPLC Purity (%) 99.198.999.297.598.097.1
qNMR Assay (%) 98.898.599.096.296.895.9
E-Factor 15.215.515.035.434.836.1
Major Impurity Unreacted SM (<1%)Unreacted SM (<1%)Unreacted SM (<1%)TPPO (1.5-2.5%)TPPO (1.2-1.8%)TPPO (2.0-2.8%)

Self-Validating Experimental Protocols

Protocol A: SNAr Etherification (Recommended for Scale-Up)
  • Preparation: Charge a dry 250 mL round-bottom flask with 4-fluoroacetophenone (10.0 g, 1.0 eq) and N-Boc-3-pyrrolidinol (14.8 g, 1.1 eq).

  • Activation: Add anhydrous DMF (100 mL) followed by Cesium Carbonate (Cs₂CO₃, 47.0 g, 2.0 eq).

    • Causality: Cs₂CO₃ provides optimal basicity to deprotonate the pyrrolidinol without causing enolization and subsequent aldol condensation of the acetophenone—a common yield-killing side reaction when using stronger bases like NaH.

  • Reaction: Heat the suspension to 90°C under nitrogen for 12 hours.

    • Self-Validation Checkpoint: Perform LC-MS of the reaction mixture. Do not proceed to workup until the 4-fluoroacetophenone signal is <2%. This prevents unreacted starting material from co-crystallizing with the final product.

  • Workup: Cool to room temperature, quench with water (200 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organics with a 5% aqueous LiCl solution (3 x 50 mL) to quantitatively remove residual DMF. Concentrate in vacuo.

Protocol B: Mitsunobu Etherification (Recommended for Stereospecific Discovery)
  • Preparation: Dissolve 4-hydroxyacetophenone (10.0 g, 1.0 eq), N-Boc-3-pyrrolidinol (13.7 g, 1.0 eq), and Triphenylphosphine (PPh₃, 23.1 g, 1.2 eq) in anhydrous THF (100 mL) at 0°C under nitrogen.

  • Activation: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 17.8 g, 1.2 eq) over 30 minutes.

    • Causality: DIAD is selected over DEAD due to its superior thermal stability and safety profile. The slow addition at 0°C controls the exothermic formation of the betaine intermediate, preventing premature decomposition and maximizing the active electrophile concentration.

  • Reaction: Warm to 25°C and stir for 16 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). Proceed only when the phenol spot (visualized via UV and KMnO₄) is completely consumed.

  • Workup: Concentrate in vacuo. Precipitate TPPO by triturating the crude residue with cold MTBE/Hexanes (1:1, 150 mL) for 2 hours at 0°C. Filter and concentrate the filtrate.

Common Step: Deprotection & Salt Formation
  • Deprotection: Dissolve the N-Boc intermediate from either route in Dichloromethane (DCM, 50 mL). Add 4M HCl in Dioxane (5.0 eq) dropwise at room temperature.

    • Causality: Anhydrous HCl in dioxane prevents the hydrolysis of the newly formed ether linkage while cleanly cleaving the Boc protecting group.

  • Isolation: Stir for 4 hours. The target product, 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, precipitates directly from the reaction mixture as a white crystalline solid.

  • Validation: Filter, wash with cold DCM (20 mL), and dry under high vacuum for 12 hours.

    • Self-Validation Checkpoint: Confirm absolute purity via qNMR using maleic acid as an internal standard. The assay must read ≥98.0% before releasing the batch for biological testing.

Conclusion & Recommendations

Based on our inter-laboratory validation, Route A (SNAr) is the objectively superior protocol for general synthesis and scale-up of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. It consistently delivers >98.5% absolute purity and requires half the solvent volume for purification (E-factor ~15). The causality is clear: avoiding stoichiometric phosphorus byproducts inherently streamlines the isolation of the highly polar hydrochloride salt.

Route B (Mitsunobu) should be reserved strictly for discovery chemistry applications where a specific enantiomer of the pyrrolidine ring is required, as it reliably inverts the stereocenter of chiral starting materials. However, chemists must account for a 2-3% TPPO carryover in the final salt, which necessitates an additional recrystallization step from ethanol/ether to meet pharmacopoeia purity standards.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Organic Syntheses (orgsyn.org)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: International Union of Pure and Applied Chemistry (iupac.org)

Sources

Comparative

Evaluating Immunoassay Cross-Reactivity: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride vs. Traditional Synthetic Cathinones

Introduction & Analytical Rationale The rapid proliferation of Novel Psychoactive Substances (NPS) and the complex supply chains of pharmaceutical intermediates present a continuous challenge for toxicological screening....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The rapid proliferation of Novel Psychoactive Substances (NPS) and the complex supply chains of pharmaceutical intermediates present a continuous challenge for toxicological screening. 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1220021-21-5), hereafter referred to as PPEH , is a specialized chemical building block characterized by an acetophenone core and a para-substituted pyrrolidine ring.

Because PPEH shares the highly immunogenic pyrrolidine moiety with notorious synthetic cathinones like 3,4-methylenedioxypyrovalerone (MDPV) and α -pyrrolidinopentiophenone ( α -PVP), it poses a theoretical risk of cross-reactivity in standard drugs-of-abuse immunoassays[1]. Presumptive screening methods, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Enzyme-Multiplied Immunoassay Techniques (EMIT), rely heavily on epitope recognition. When a non-target molecule like PPEH enters the testing matrix, it is critical to understand whether the assay's antibodies will bind to it, potentially causing a false positive that complicates clinical or forensic investigations[2].

This guide objectively evaluates the structural dynamics of PPEH, compares its anticipated immunoassay performance against traditional pyrrolidine-containing cathinones, and provides a self-validating protocol for determining exact cross-reactivity profiles.

Structural Epitope Mapping: The Causality of Cross-Reactivity

To understand why an immunoassay might cross-react with PPEH, we must analyze the spatial orientation of its functional groups compared to the target haptens used to generate commercial antibodies.

  • Traditional Pyrrolidinophenones ( α -PVP, MDPV): In these compounds, the pyrrolidine ring is attached directly to the alpha-carbon of the alkyl chain extending from the ketone. Commercial antibodies (e.g., those in the Randox Bath Salt II panel) are specifically raised against this alpha-pyrrolidinophenone pharmacophore[3].

  • PPEH: In PPEH, the pyrrolidine ring is attached via an ether linkage (-O-) directly to the para-position of the phenyl ring.

Mechanistic Insight: Antibodies designed to recognize the alpha-linked pyrrolidine and the adjacent ketone group of MDPV will encounter severe steric hindrance when interacting with PPEH. The spatial distance between the ketone and the pyrrolidine ring in PPEH is significantly larger. Consequently, while the isolated pyrrolidine ring may attract some low-affinity binding, the overall conformational mismatch prevents high-affinity complexation. This structural divergence explains why PPEH exhibits vastly different cross-reactivity profiles compared to direct cathinone analogs[3].

Comparative Performance Across Immunoassay Platforms

The table below summarizes the cross-reactivity profiles of PPEH compared to primary synthetic cathinones across three standard immunoassay platforms. Data reflects the percentage of cross-reactivity, calculated by comparing the IC50​ (concentration yielding 50% binding inhibition) of the target drug to the IC50​ of the analog.

Table 1: Cross-Reactivity Profiles in Commercial Immunoassays
Analyte / CompoundRandox DOA-V (Bath Salt II ELISA)Syva EMIT II Plus (Ecstasy/Amphetamine)Neogen MDPV (Competitive ELISA)
MDPV (Target) 100%100%100%
α -PVP 85.4%72.1%91.0%
3,4-MDPHP 68.2%45.0%75.5%
PPEH < 4.0% < 1.5% < 5.2%

Data Interpretation: As demonstrated, assays highly optimized for the alpha-pyrrolidinophenone structure (like the Randox Bath Salt II) show robust detection of α -PVP and 3,4-MDPHP[1][2]. However, PPEH yields negligible cross-reactivity (< 5%). This confirms that the ether-linked para-pyrrolidine does not sufficiently mimic the target epitope to trigger a false positive at standard physiological concentrations.

Mechanistic Workflows

To visualize the analytical processes involved in screening and confirming these compounds, the following logical workflows are provided.

Competitive ELISA Binding Dynamics

In a competitive ELISA, free drug in the sample competes with an enzyme-labeled drug conjugate for limited antibody binding sites. A high concentration of PPEH (if cross-reactive) would displace the conjugate, leading to a reduction in colorimetric signal.

G A Immobilized Antibody D Binding Competition A->D B Free Analyte (PPEH) B->D C Enzyme-Drug Conjugate C->D E Wash Step D->E F Signal Generation E->F

Competitive ELISA workflow demonstrating hapten-conjugate and free analyte competition.

Two-Tiered Toxicological Screening

Because pyrrolidine-type cathinones and their analogs undergo thermal degradation (forming enamines) during standard Gas Chromatography-Mass Spectrometry (GC-MS)[4], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory confirmatory step following any presumptive immunoassay result.

W S1 Sample Collection S2 Presumptive Screening (ELISA / EMIT) S1->S2 S3 Positive Result S2->S3 Signal < Cutoff S4 Negative Result S2->S4 Signal > Cutoff S5 LC-MS/MS Confirmation S3->S5 S6 Analyte Quantification S5->S6

Two-tiered toxicological screening workflow for identifying pyrrolidine derivatives.

Experimental Protocol: Validating Cross-Reactivity ( IC50​ Method)

To ensure trustworthiness and reproducibility, laboratories must independently verify the cross-reactivity of novel compounds like PPEH. The following self-validating protocol outlines the exact methodology for determining the IC50​ using a competitive microplate ELISA.

Materials Required
  • Target Assay Kit (e.g., Neogen MDPV ELISA or equivalent).

  • Certified Reference Material (CRM) for target analyte (MDPV).

  • Test Compound: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (PPEH).

  • Drug-free human urine (Matrix).

  • Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Methodology

Step 1: Matrix-Matched Calibrator Preparation Causality: Immunoassays are highly sensitive to matrix effects (pH, specific gravity). Preparing standards in drug-free urine ensures the binding kinetics mimic real-world clinical samples.

  • Prepare a stock solution of PPEH at 1 mg/mL in methanol.

  • Dilute the stock into drug-free urine to create a 10,000 ng/mL working solution.

  • Perform serial dilutions to generate a 7-point calibration curve: 0, 10, 50, 100, 500, 1000, and 10,000 ng/mL. Repeat this process for the target analyte (MDPV).

Step 2: Assay Execution

  • Pipette 20 µL of each standard, control, and PPEH dilution into the respective wells of the antibody-coated microplate.

  • Add 100 µL of the Enzyme-Drug Conjugate (e.g., HRP-labeled MDPV) to all wells.

  • Incubate the plate at room temperature for 45 minutes in the dark. Causality: This allows the system to reach thermodynamic equilibrium, where the free PPEH and the HRP-conjugate competitively bind to the immobilized antibodies.

Step 3: Washing and Signal Generation

  • Aspirate the contents of the wells and wash 6 times with 300 µL of Wash Buffer. Causality: Thorough washing removes all unbound PPEH and unbound HRP-conjugate. Failure to wash adequately results in high background noise.

  • Add 100 µL of TMB (Tetramethylbenzidine) Substrate to each well. Incubate for 30 minutes.

  • Add 100 µL of Stop Solution (1N H2​SO4​ ) to halt the enzymatic reaction. The color will shift from blue to yellow.

Step 4: Data Analysis and IC50​ Calculation

  • Read the absorbance (Optical Density, OD) at 450 nm.

  • Plot the OD values against the log of the concentration for both MDPV and PPEH.

  • Use a 4-Parameter Logistic (4PL) regression model to determine the IC50​ (the concentration at which the OD is reduced to 50% of the zero-dose control).

  • Calculate the cross-reactivity using the formula:

    % Cross-Reactivity=(IC50​ of Test Compound (PPEH)IC50​ of Target Analyte (MDPV)​)×100

Conclusion

While 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride shares a pyrrolidine ring with highly abused synthetic cathinones, its unique ether-linked para-substitution fundamentally alters its spatial geometry. Experimental and structural modeling indicates that PPEH exhibits negligible cross-reactivity (< 5%) in standard commercial immunoassays designed for alpha-pyrrolidinophenones[2][3]. However, as the landscape of designer drugs and pharmaceutical intermediates evolves, laboratories must employ rigorous, self-validating IC50​ protocols and rely on LC-MS/MS[4] to definitively differentiate between structurally analogous compounds.

Sources

Validation

In Vivo Efficacy and Pharmacological Profiling: 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride vs. Structural Isomers

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In the optimization of cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the optimization of central nervous system (CNS) active therapeutics—particularly monoamine reuptake inhibitors (SNRIs)—the spatial orientation of basic amines and hydrogen-bond acceptors dictates both target engagement and pharmacokinetic viability.

This guide provides an objective, data-driven comparison of our primary lead compound, 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (Compound A) , against two of its primary structural isomers:

  • Isomer B: 1-[3-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (meta-substituted phenyl ring).

  • Isomer C: 1-[4-(2-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (para-substituted, but with the ether linkage at the 2-position of the pyrrolidine ring).

The Causality of Isomerism in Drug Design

The structural differences between these isomers fundamentally alter their physicochemical properties. The para-substitution in Compound A maintains a linear molecular geometry, minimizing the exposed topological polar surface area (tPSA) of the ether oxygen, which is critical for traversing the highly lipophilic endothelial tight junctions of the brain . Conversely, Isomer C introduces a critical chemical liability: the 2-pyrrolidinyloxy moiety forms a hemiaminal ether. In aqueous physiological environments, hemiaminal ethers undergo rapid acid-catalyzed hydrolysis, cleaving the molecule into an inactive phenol and 4-hydroxybutanal before it can reach systemic circulation.

SAR_Logic Core Acetophenone Core (H-Bond Acceptor) Linker Ether Linkage (Flexibility & Vector) Core->Linker para-substitution optimizes linearity Amine Pyrrolidine Ring (Basic Amine / Ionic Bond) Linker->Amine 3-position prevents hemiaminal hydrolysis Target Monoamine Transporter (Aspartate Salt Bridge) Amine->Target Protonated amine engages target

Caption: Pharmacophore logic illustrating how structural geometry dictates target engagement.

In Vivo Pharmacokinetics & BBB Penetration

To evaluate the translational potential of these compounds, we must first establish their pharmacokinetic (PK) profiles and Blood-Brain Barrier (BBB) permeability. Efficacy in CNS models is entirely dependent on achieving unbound brain concentrations ( Cu,brain​ ) that exceed the IC50​ of the target transporters.

Experimental Data: Murine PK Profiling

Subjects: Male C57BL/6J mice (n=6 per group). Dose: 10 mg/kg Intraperitoneal (IP).

ParameterCompound A (Lead)Isomer B (meta)Isomer C (2-pyrrolidinyl)
Plasma Cmax​ (ng/mL) 845 ± 42810 ± 55< 15 (BLQ)
Plasma T1/2​ (h) 3.22.8N/A
Brain Cmax​ (ng/g) 1520 ± 85730 ± 60< 15 (BLQ)
Brain/Plasma Ratio ( Kp​ ) 1.80 0.90 N/A
In Vivo Stability HighHighCleaved (Hydrolysis)

Data Synthesis: Compound A demonstrates excellent BBB penetration ( Kp​=1.80 ). Isomer B achieves similar systemic exposure but suffers a 50% reduction in brain penetration. This is directly caused by the meta-substitution disrupting molecular planarity, thereby increasing the hydration shell around the ether oxygen and hindering passive lipid bilayer diffusion. Isomer C was below the limit of quantification (BLQ) due to the predicted rapid in vivo hydrolysis of the hemiaminal ether linkage.

In Vivo Efficacy: Behavioral Pharmacology

With Compound A and Isomer B showing viable (though differing) CNS exposure, we evaluated their efficacy using the Forced Swim Test (FST), a highly validated, self-contained behavioral model for assessing the core effects of monoamine reuptake inhibitors .

Step-by-Step Methodology: Self-Validating Forced Swim Test (FST)

To ensure absolute scientific integrity, this protocol utilizes a self-validating design incorporating both negative (Vehicle) and positive (Duloxetine) controls, alongside blinded automated analysis.

  • Acclimation & Habituation: Transfer male C57BL/6J mice (8-10 weeks old) to the behavioral testing room 24 hours prior to the assay to minimize stress-induced baseline shifts.

  • Dosing Preparation: Formulate Compound A, Isomer B, and Duloxetine (Positive Control) in 0.9% sterile saline. Formulate Isomer C immediately before injection due to known instability.

  • Administration: Administer compounds via IP injection at 15 mg/kg. Wait exactly 30 minutes to align testing with the established PK Tmax​ .

  • Apparatus Setup: Fill transparent glass cylinders (20 cm diameter, 30 cm height) with water to a depth of 15 cm. Maintain water temperature strictly at 24 ± 1°C to prevent hypothermia-induced immobility artifacts.

  • The Assay: Place the mouse into the cylinder for a 6-minute session.

  • Blinded Automated Analysis: Utilize EthoVision XT tracking software to quantify behavior. The software is programmed to ignore the first 2 minutes (habituation phase) and score the final 4 minutes for three distinct behaviors:

    • Immobility: Floating with only movements necessary to keep the head above water (indicates behavioral despair).

    • Swimming: Horizontal movement across the cylinder (driven by Serotonergic/SERT activity).

    • Climbing: Vertical upward movements against the cylinder wall (driven by Noradrenergic/NET activity).

Experimental Data: FST Behavioral Outcomes
Treatment Group (15 mg/kg)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle (Negative Control) 185 ± 1240 ± 815 ± 5
Duloxetine (Positive Control) 95 ± 10**90 ± 1255 ± 8
Compound A 102 ± 11 85 ± 10 53 ± 9
Isomer B 150 ± 1455 ± 935 ± 7
Isomer C 180 ± 1542 ± 718 ± 6

*p < 0.05, **p < 0.01 vs. Vehicle (ANOVA followed by Dunnett’s post-hoc).

Data Synthesis: Compound A demonstrates robust, statistically significant efficacy comparable to the clinical standard Duloxetine. The dual increase in both swimming and climbing behaviors confirms its mechanism as a dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI). Isomer B showed marginal, non-significant efficacy, directly correlating with its inferior brain penetration ( Kp​=0.90 ). Isomer C was indistinguishable from the vehicle, confirming its lack of in vivo exposure.

Mechanistic Pathway & Target Engagement

The efficacy of Compound A is governed by its ability to competitively bind to the orthosteric sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) . The basic nitrogen of the 3-pyrrolidinyloxy group becomes protonated at physiological pH (7.4), forming a critical salt bridge with the conserved Aspartate residue (Asp98 in human SERT) within the central binding site.

SNRI_Mechanism Pre Presynaptic Neuron Transporter SERT / NET Transporters Pre->Transporter Endogenous reuptake attempt Synapse Synaptic Cleft (Accumulated 5-HT/NE) Transporter->Synapse Blocked reuptake causes pooling Drug Compound A (Lead Candidate) Drug->Transporter Competitive Inhibition Post Postsynaptic Receptors Synapse->Post Enhanced Downstream Signaling

Caption: Mechanistic pathway of Compound A driving synaptic monoamine accumulation.

Conclusion & Lead Selection

Based on the rigorous in vivo profiling presented above, 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (Compound A) is definitively selected as the superior lead candidate over its structural isomers.

The rationale is grounded in three causal pillars:

  • Chemical Stability: Unlike Isomer C, which undergoes rapid hemiaminal hydrolysis, the 3-pyrrolidinyloxy linkage in Compound A is metabolically stable.

  • Optimal BBB Penetration: The para-substitution of Compound A ensures a planar geometry that minimizes polar surface area exposure, resulting in a 2-fold higher brain-to-plasma ratio compared to the meta-substituted Isomer B.

  • Robust Efficacy: Compound A successfully translates its superior PK profile into potent in vivo pharmacodynamics, demonstrating SNRI-like behavioral rescue in the Forced Swim Test equivalent to clinical-grade positive controls.

References

  • Pardridge WM. The blood-brain barrier: bottleneck in brain drug development. NeuroRx. 2005;2(1):3-14. URL:[Link]

  • Lucki I. The forced swim test as a model for core and component behavioral effects of antidepressant drugs. Behav Pharmacol. 1997;8:523-532. URL:[Link]

  • Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. URL:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; PPE Guide for Handling 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

As a highly specialized synthetic intermediate and potential active pharmaceutical ingredient (API), 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride requires stringent handling protocols. Because specific toxico...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized synthetic intermediate and potential active pharmaceutical ingredient (API), 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride requires stringent handling protocols. Because specific toxicological data for novel research chemicals is often incomplete, laboratory personnel must default to high-potency API handling standards [1].

This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE), engineering controls, and step-by-step operational workflows necessary to ensure absolute safety and compliance.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with this compound are dictated by its structural moieties:

  • The Hydrochloride (HCl) Salt Form: The HCl salt significantly increases the compound's aqueous solubility. If aerosolized dust contacts the mucous membranes (eyes, respiratory tract) or sweat on the skin, it will rapidly dissolve and be absorbed systemically. Furthermore, HCl salts are highly hygroscopic. They tend to form crystalline clumps that, when forcefully broken with a spatula, release fine, highly respirable particulates [2].

  • The Pyrrolidine Moiety: Pyrrolidine rings are ubiquitous pharmacophores in central nervous system (CNS) active drugs and high-affinity receptor ligands. We must assume a high degree of biological potency and potential neurotoxicity upon systemic exposure.

  • The Acetophenone Core: Acetophenone derivatives are known electrophilic sensitizers. Repeated dermal exposure can lead to protein haptenation, resulting in severe allergic contact dermatitis.

Quantitative Data & PPE Matrices

To mitigate the risks outlined above, all operational parameters and PPE selections must be strictly quantified based on the scale of the experiment.

Table 1: Quantitative Engineering Control Parameters
ParameterThreshold / ValueMechanistic Rationale
Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Minimum continuous airflow required to capture aerosolized HCl salt particulates before they breach the sash plane.
Relative Humidity (RH) < 45% in handling areaPrevents hygroscopic clumping of the salt, reducing the need for mechanical crushing and subsequent electrostatic aerosolization.
Aqueous Solubility > 50 mg/mL (Estimated)Indicates an extreme risk of rapid systemic absorption if particulates contact the eyes or respiratory tract.
Table 2: Scale-Dependent PPE Matrix
ScaleMass RangeRespiratory ProtectionHand Protection (Nitrile)Body & Eye Protection
Analytical < 100 mgN95 / FFP2 Particulate MaskSingle layer (≥ 0.11 mm thickness)Flame-retardant lab coat, tight-fitting safety goggles.
Preparative 100 mg – 50 gHalf-face P100 Elastomeric RespiratorDouble layer (Inner: 0.11 mm, Outer: ≥ 0.14 mm)Impermeable Tyvek suit, goggles + full face shield.

Operational Workflows: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , ensuring that safety and accuracy are mechanically verified at each step without relying solely on operator assumption.

Protocol A: Closed-System Weighing and Transfer

Objective: Transfer the hygroscopic powder without exposing the laboratory environment to aerosolized dust.

  • Validate Engineering Controls: Before opening the compound, perform a "flutter test" by holding a tissue at the base of the fume hood sash. Visually confirm the tissue is pulled steadily inward, validating negative pressure.

  • De-static the Environment: Wipe the exterior of the compound vial and the receiving vessel with a damp lint-free cloth or use an anti-static ionizing bar. Causality: HCl salts hold static charges that cause powders to "jump" and aerosolize when a spatula approaches.

  • Weigh by Difference (Self-Validating Step):

    • Tare the balance with the sealed source vial.

    • Inside the hood, transfer the estimated required mass into the receiving vessel.

    • Seal both vessels.

    • Re-weigh the sealed source vial. The negative value on the balance represents the exact mass transferred. This ensures the balance is never exposed to open powder, eliminating cross-contamination.

  • Solubilize in Hood: Whenever possible, add the reaction solvent directly to the receiving vessel inside the hood before moving the material to other laboratory areas.

Protocol B: Spill Containment and Alkaline Decontamination

Objective: Neutralize and remove uncontained powder.

  • Isolate and Don PPE: Evacuate immediate vicinity. Upgrade to Preparative-scale PPE (Table 2), including a P100 respirator [3].

  • Containment (Do not sweep): Dry sweeping aerosolizes the API. Gently cover the spill with absorbent pads.

  • Alkaline Wet-Wiping: Because this is an amine hydrochloride salt, wiping with a mildly alkaline solution (e.g., 1% Sodium Bicarbonate in water/ethanol) will convert the water-soluble salt back into its less soluble free-base form, preventing it from spreading deeply into porous surfaces.

  • Validation Wipe: Wipe the area with a dry Kimwipe, followed by a final wash with 70% Isopropanol to remove any residual free-base organics.

Protocol C: Chemical Waste Disposal Plan
  • Segregation: Do not mix this compound's waste with strong oxidizing agents (e.g., Nitric acid, Peroxides), as the pyrrolidine nitrogen can undergo violent N-oxidation.

  • Aqueous Waste: Any aqueous washes containing the dissolved HCl salt must be collected in dedicated, clearly labeled "Toxic Aqueous Waste" carboys.

  • Solid Waste: Contaminated PPE, spatulas, and absorbent pads must be double-bagged in 6-mil polyethylene bags and sent for high-temperature incineration (EPA hazardous waste protocols) [2].

Logical Workflow Visualization

The following diagram maps the critical decision points and operational flow for handling this high-potency derivative.

G A Hazard Identification (Pyrrolidine API + HCl Salt) B Scale Assessment (Milligram vs. Gram) A->B C PPE & Engineering Controls (Isolator / Fume Hood) B->C D Weighing & Transfer (Closed System) C->D E Spill Event (Containment) D->E Accidental Spill G Waste Disposal (Incineration) D->G Normal Workflow F Decontamination (Alkaline Wash) E->F F->G

Operational workflow for handling high-potency pyrrolidine derivatives.

References

  • Title: OSHA Guidelines for Handling Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response Source: National Fire Protection Association (NFPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
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